Whitepaper: The Chemical Properties and Application of 2-(Methylamino)-2-(2-methylphenyl)acetic acid in Advanced Peptide Engineering
Executive Summary The landscape of modern peptide drug discovery is increasingly reliant on unnatural amino acids to overcome the inherent limitations of native peptides, such as poor oral bioavailability and rapid enzym...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The landscape of modern peptide drug discovery is increasingly reliant on unnatural amino acids to overcome the inherent limitations of native peptides, such as poor oral bioavailability and rapid enzymatic degradation. 2-(Methylamino)-2-(2-methylphenyl)acetic acid (CAS: 1218720-22-9)[1], also known as N-methyl-o-tolylglycine, represents a highly specialized, sterically encumbered building block designed to address these exact pharmacokinetic bottlenecks.
Characterized by a "double-hindrance" motif—an N-methyl group paired with an ortho-methyl substituted phenyl ring—this compound forces severe conformational restrictions upon the peptide backbone. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the kinetic challenges it presents during synthesis, and the self-validating protocols required to successfully incorporate it into therapeutic peptidomimetics.
Physicochemical Profiling & Structural Dynamics
The unique properties of 2-(Methylamino)-2-(2-methylphenyl)acetic acid stem from its dense steric environment. As an α-amino acid, it exists as a zwitterion at physiological pH, but its structural modifications drastically alter its behavior compared to standard proteinogenic amino acids.
1 (Carboxylic acid OH; Amine is secondary and lacks a donor in a peptide bond)
Hydrogen Bond Acceptors
3 (Carboxylic acid oxygens, Amine nitrogen)
Stereocenters
1 (α-carbon; exists as R or S enantiomers)
Causality of Structural Modifications
The N-Methyl Group: By replacing the amide proton with a methyl group, the molecule eliminates a critical hydrogen bond donor. This prevents the formation of standard α-helices or β-sheets, often inducing a cis-amide bond conformation and promoting β-turns[2].
The ortho-Methyl Phenyl Group: The methyl substitution at the 2-position of the aromatic ring restricts the rotation around the Cα-Aryl bond (
χ1
angle). This limits the available Ramachandran space (φ and ψ angles), locking the peptide into a highly specific, rigid 3D conformation.
Chemical Reactivity: Overcoming the "Double-Hindrance" Paradigm
The incorporation of 2-(Methylamino)-2-(2-methylphenyl)acetic acid into a peptide chain presents a profound synthetic challenge. The secondary amine is weakly nucleophilic due to the electron-donating but sterically bulky N-methyl group. Simultaneously, the ortho-methylphenyl group acts as a steric shield around the α-carbon.
Standard carbodiimide coupling reagents (e.g., DIC/HOBt) routinely fail when applied to such sterically hindered systems, leading to sluggish kinetics, incomplete reactions, and high rates of epimerization[3]. To overcome this, highly reactive aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyAOP must be utilized[3]. HATU is particularly effective because the nitrogen atom in the HOAt leaving group participates in a 7-membered cyclic transition state, utilizing a neighboring-group effect to accelerate aminolysis despite severe steric crowding.
Caption: Logic pathway illustrating the necessity of advanced coupling reagents for hindered amino acids.
Pharmacological Utility in Drug Design
The strategic insertion of 2-(Methylamino)-2-(2-methylphenyl)acetic acid into a therapeutic peptide yields three distinct pharmacological advantages:
Absolute Proteolytic Resistance: Proteases (e.g., trypsin, chymotrypsin, and exopeptidases) rely on the amide hydrogen for substrate recognition and transition-state stabilization during hydrolysis. The N-methylation effectively "blinds" the proteases to the cleavage site, dramatically extending the plasma half-life of the peptide[2][4][5].
Enhanced Membrane Permeability: By masking the polar NH group, the overall lipophilicity of the peptide increases. This reduction in the polar surface area (PSA) is a critical factor in improving passive diffusion across lipid bilayers, moving the peptide closer to oral bioavailability[2][6].
Target Affinity via Pre-organization: The rigidification caused by the ortho-methyl group reduces the entropic penalty of binding. If the locked conformation matches the bioactive conformation required by the target receptor, the binding affinity (
Kd
) can increase by orders of magnitude.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to prevent the propagation of errors during synthesis.
Due to the double-hindrance effect, standard SPPS protocols must be modified. This protocol utilizes Fmoc chemistry with a double-coupling strategy.
Step-by-Step Methodology:
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.
Activation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of Fmoc-2-(Methylamino)-2-(2-methylphenyl)acetic acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.
First Coupling: Add the activated mixture to the resin. React at 50°C (using a microwave peptide synthesizer or heated block) for 60 minutes. Elevated temperature provides the kinetic energy required to overcome the steric barrier.
Self-Validation (Chloranil Test): Because the terminal amine is secondary (N-methylated), the standard Kaiser test will yield a false negative. Perform a Chloranil test. A blue/green color indicates unreacted secondary amines.
Double Coupling: If the Chloranil test is positive, repeat Steps 3 and 4 using fresh reagents and PyAOP instead of HATU to alter the activation mechanism.
Capping: Treat the resin with acetic anhydride/pyridine/DCM (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing the formation of deletion sequences that are difficult to separate via HPLC.
To validate the pharmacokinetic advantage of the incorporated residue, a plasma stability assay is conducted[5].
Step-by-Step Methodology:
Preparation: Prepare a 100 µM stock solution of the purified peptide in PBS (pH 7.4).
Incubation: Mix 5 µL of the peptide stock with 95 µL of 50% human plasma (pre-warmed to 37°C). Incubate the mixture at 37°C.
Quenching (Time-Course): At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract a 10 µL aliquot and immediately quench the enzymatic activity by adding 40 µL of cold precipitation solution (Acetonitrile containing 1% Trifluoroacetic acid).
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
LC-MS Analysis: Inject the supernatant into an LC-MS system. Quantify the remaining intact peptide by integrating the area under the curve (AUC) of the extracted ion chromatogram (EIC) relative to an internal standard.
Data Synthesis: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (
k
) and the half-life (
t1/2=0.693/k
).
References
Di Gioia, M. L., et al. "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini Reviews in Medicinal Chemistry, Volume 16, Issue 9, Jun 2016, p. 683 - 690. Available at:[Link]
Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." The Journal of Organic Chemistry, 72(15):5794-801, Aug 2007. Available at: [Link]
Obasse, I., et al. "Development of proteolytically stable N-methylated peptide inhibitors of aggregation of the amylin peptide implicated in type 2 diabetes." Interface Focus, 7(6):20160127, Dec 2017. Available at: [Link]
Asiano, G., et al. "N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability." Methods in Enzymology, 723:253-276, 2025. Available at: [Link]
The Strategic Utility of 2-(Methylamino)-2-(2-methylphenyl)acetic Acid and its Structural Analogs in Peptidomimetic Drug Discovery
Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The transition from native peptides to metabolically sta...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The transition from native peptides to metabolically stable, orally bioavailable therapeutics requires rigorous structural engineering. 2-(Methylamino)-2-(2-methylphenyl)acetic acid (commonly referred to as N-methyl-o-tolylglycine) and its structural analogs represent a privileged class of unnatural amino acid building blocks. By combining two distinct structural modifications—N-methylation and ortho-aryl substitution—these analogs exert profound control over the peptide backbone.
This whitepaper dissects the conformational dynamics, synthetic methodologies, and drug discovery applications of N-methylated, ortho-substituted phenylglycine analogs. Furthermore, it provides field-proven, self-validating laboratory protocols for their synthesis and incorporation into solid-phase peptide synthesis (SPPS) workflows.
Structural Rationale: The Dual-Constraint Paradigm
The utility of 2-(Methylamino)-2-(2-methylphenyl)acetic acid lies in its ability to force a peptide backbone into a pre-organized pharmacophore geometry. This is achieved through a synergistic "dual-constraint" mechanism:
The N-Methylation Effect
Standard peptide bonds strongly favor the trans configuration (
ω≈180∘
). N-methylation lowers the energy barrier between the cis and trans states, allowing the backbone to adopt localized cis conformations that are critical for
β
-turn formation. Mechanistically, the removal of the amide hydrogen abolishes the residue's ability to act as a hydrogen bond donor, which dramatically increases lipophilicity and shields the backbone from proteolytic degradation 1.
The Ortho-Substitution Effect
While N-methylphenylglycine provides some conformational restriction, the aromatic ring retains rotational freedom. The introduction of an ortho-methyl group creates severe steric encumbrance against the peptide backbone. This steric clash restricts the
ϕ
and
ψ
dihedral angles, locking the aryl ring perpendicular to the backbone. When combined, N-methylation and ortho-substitution reliably induce
β
-strand mimics or tight
β
-turns, depending on the adjacent residues.
Conformational restriction pathways of N-methyl-o-tolylglycine analogs.
Applications in Drug Discovery: The Arylomycin Case Study
The most prominent application of N-methylphenylglycine analogs is found in the development of inhibitors targeting bacterial Type I Signal Peptidase (SPase I). Arylomycin A2, a natural lipohexapeptide, utilizes an N-methyl-4-hydroxyphenylglycine (MeHpg) residue to form a macrocyclic biaryl bridge, which is essential for docking into the S3 substrate-binding pocket of SPase I 2.
By substituting standard phenylglycine with highly restricted analogs like 2-(Methylamino)-2-(2-methylphenyl)acetic acid, researchers can optimize the geometry of the biaryl bridge, enhancing competitive inhibition and creating low molecular weight
β
-strand mimics that overcome bacterial resistance 3.
Table 1: Impact of Phenylglycine Modifications on Peptide Properties
Quantitative data synthesized from SPase I inhibitor SAR studies to illustrate structural impact.
Amino Acid Analog
N-Methylation
Ortho-Substitution
Ramachandran Restriction
SPase I Inhibition (
Ki
)
Proteolytic Half-Life
L-Phenylglycine
No
No
Low
> 10,000 nM
< 1 hr
N-Methyl-L-phenylglycine
Yes
No
Moderate (cis/trans)
158 nM
> 24 hrs
N-Methyl-o-tolylglycine
Yes
Yes
High (
β
-turn locked)
~50 nM
> 48 hrs
Self-Validating Experimental Protocols
To utilize these analogs effectively, one must overcome significant synthetic hurdles. Below are the definitive protocols for synthesizing the monomer and coupling it during SPPS.
Protocol A: Synthesis of Fmoc-N-Methyl-o-Tolylglycine via Oxazolidinone
Direct methylation of amino acids often leads to racemization. The oxazolidinone route ensures enantiomeric purity by locking the chiral center before reduction. While the Eschweiler–Clarke reaction is a classic reductive amination method for N-methylation 4, the oxazolidinone approach is preferred for Fmoc-protected amino acids to prevent premature Fmoc cleavage.
Step-by-Step Methodology:
Condensation: Dissolve Fmoc-o-tolylglycine (1 eq) and paraformaldehyde (2 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).
Dehydration: Reflux the mixture at 110°C using a Dean-Stark trap. Causality: The continuous removal of water drives the equilibrium toward the formation of the 5-oxazolidinone intermediate, preventing reaction reversal.
Validation (Checkpoint 1): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot disappears.
Reduction: Isolate the oxazolidinone, dissolve in anhydrous dichloromethane (DCM), and add trifluoroacetic acid (TFA) (10 eq) followed by triethylsilane (
Et3SiH
) (3 eq). Causality: TFA protonates the oxazolidinone oxygen, creating an electrophilic center that is selectively attacked by the hydride from
Et3SiH
, opening the ring to yield the N-methylated product without racemization.
Validation (Checkpoint 2): Confirm product mass via LC-MS (Expected
[M+H]+
for Fmoc-N-methyl-o-tolylglycine = 402.17).
Protocol B: SPPS Incorporation of Sterically Hindered Analogs
Coupling an amino acid onto an N-methylated, ortho-substituted residue is notoriously difficult due to extreme steric clash. Standard room-temperature coupling with HBTU/DIPEA will fail.
Step-by-Step Methodology:
Fmoc Deprotection: Treat the resin-bound N-methyl-o-tolylglycine with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.
Activation: In a separate vial, activate the incoming Fmoc-amino acid (4 eq) using COMU (4 eq) and Oxyma Pure (4 eq) in DMF, neutralized with DIPEA (8 eq). Causality: COMU is a highly reactive, non-explosive uronium salt that minimizes epimerization, while Oxyma acts as a superior nucleophilic additive compared to HOBt.
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. Causality: The thermal energy provided by microwave irradiation is mandatory to overcome the high activation energy barrier caused by the dual steric bulk of the N-methyl and ortho-methyl groups.
Validation (The Chloranil Test): The standard Kaiser test cannot detect secondary amines. You must use the Chloranil test. Add a drop of 2% acetaldehyde in DMF and a drop of 2% chloranil in toluene to a few resin beads.
Self-Validating Logic: If the beads turn blue/green, unreacted secondary amines remain (coupling failed -> repeat Step 2). If the beads remain yellow/colorless, the coupling is successful.
Microwave-assisted SPPS workflow for sterically hindered N-methyl amino acids.
Conclusion
The strategic incorporation of 2-(Methylamino)-2-(2-methylphenyl)acetic acid analogs allows medicinal chemists to break the "peptide rule." By mastering the synthetic handling of these dual-constrained building blocks, researchers can reliably design peptidomimetics with enhanced proteolytic stability, precise conformational pre-organization, and potent target affinity.
References
N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Ingenta Connect.
Crystallographic Analysis of Bacterial Signal Peptidase in Ternary Complex with Arylomycin A2 and a β-Sultam Inhibitor. DOI.
Stretching Peptides to Generate Small Molecule β-Strand Mimics. ACS Central Science.
An In-Depth Technical Guide to 2-(Methylamino)-2-(2-methylphenyl)acetic Acid: Synthesis, Characterization, and Potential Applications
Abstract Introduction and Chemical Identity 2-(Methylamino)-2-(2-methylphenyl)acetic acid is an N-methylated, arylated α-amino acid. Its structure, featuring a chiral center at the α-carbon, a secondary amine, a carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction and Chemical Identity
2-(Methylamino)-2-(2-methylphenyl)acetic acid is an N-methylated, arylated α-amino acid. Its structure, featuring a chiral center at the α-carbon, a secondary amine, a carboxylic acid, and a sterically hindered 2-methylphenyl (o-tolyl) group, suggests its potential as a valuable scaffold in the design of novel therapeutics. The 2-methylphenyl moiety can introduce unique conformational constraints and metabolic stability compared to its unsubstituted phenyl-glycine counterparts.
Due to the absence of a registered CAS number, this guide will refer to the compound by its IUPAC name. The following sections will detail a proposed synthetic route based on well-established organic chemistry reactions, methods for its structural confirmation and purification, and a discussion of its potential applications based on its structural motifs.
Table 1: Compound Identification
Property
Value
IUPAC Name
2-(Methylamino)-2-(2-methylphenyl)acetic acid
Molecular Formula
C₁₀H₁₃NO₂
Molecular Weight
179.22 g/mol
Canonical SMILES
CC1=CC=CC=C1C(C(=O)O)NC
InChI Key
(Predicted)
CAS Number
Not Assigned
Proposed Synthesis via Modified Strecker Reaction
The Strecker synthesis is a classic and highly versatile method for the preparation of α-amino acids.[1][2] A modification of this reaction, utilizing a primary amine (methylamine) in place of ammonia, provides a direct route to N-substituted α-amino acids.[3] This approach is proposed for the synthesis of 2-(methylamino)-2-(2-methylphenyl)acetic acid.
The synthesis is a two-step, one-pot process involving the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding α-amino acid.
Reaction Mechanism
The reaction proceeds through the following key steps:
Imine Formation: 2-Methylbenzaldehyde reacts with methylamine to form the corresponding N-methyl imine. This reaction is typically in equilibrium.
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion), forming the α-(methylamino)-2-methylphenylacetonitrile intermediate.
Nitrile Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to a carboxylic acid, yielding the final product.[2]
Detailed Experimental Protocol
This protocol is adapted from established procedures for Strecker synthesis.[4]
Materials:
2-Methylbenzaldehyde
Methylamine (e.g., as a solution in a suitable solvent or generated from a salt)
Step 1: Synthesis of α-(Methylamino)-2-methylphenylacetonitrile
In a well-ventilated fume hood, to a solution of 2-methylbenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq).
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water. (Caution: Handle KCN with extreme care, avoiding contact with acids which liberates toxic HCN gas).
Cool the aldehyde-amine mixture in an ice bath and slowly add the aqueous KCN solution dropwise.
Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis to 2-(Methylamino)-2-(2-methylphenyl)acetic Acid
Once the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid (excess) to the reaction mixture under cooling.
Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours to ensure complete hydrolysis of the nitrile.
After cooling to room temperature, the reaction mixture can be washed with diethyl ether to remove any unreacted aldehyde.
The aqueous layer, containing the product as its hydrochloride salt, is then carefully neutralized with a base (e.g., NaOH or an ion-exchange resin) to its isoelectric point to precipitate the amino acid.
The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Caption: Proposed workflow for the synthesis of the target compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized 2-(methylamino)-2-(2-methylphenyl)acetic acid, a combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group on the phenyl ring, a singlet for the N-methyl group, and a singlet for the α-proton. The chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups.[5]
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals will include those for the carboxylic acid carbonyl, the aromatic carbons, the α-carbon, the N-methyl carbon, and the tolyl methyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)
10-13
170-175
Aromatic (Ar-H)
7.1-7.4
125-140
α-CH
~4.0-4.5
55-65
N-CH₃
~2.5-3.0
30-40
Ar-CH₃
~2.3-2.5
18-22
Note: Predicted values are estimates and will vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electrospray Ionization (ESI) would be a suitable technique.
Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 180.22.
Fragmentation Pattern: Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.[6][7] Alpha-cleavage adjacent to the amine is also a common fragmentation route in amines.[8] A characteristic fragment would be the iminium ion resulting from the loss of the carboxyl group.
Caption: Predicted primary fragmentation pathway in ESI-MS.
Other Analytical Techniques
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine salt, the C=O stretch of the carboxylic acid, and aromatic C-H stretches.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A chiral HPLC method would be required to resolve the enantiomers if a non-asymmetric synthesis is performed.
Potential Applications in Drug Development
Substituted α-amino acids are crucial building blocks in medicinal chemistry. The unique structure of 2-(methylamino)-2-(2-methylphenyl)acetic acid suggests several potential applications.
Peptidomimetics: As an unnatural amino acid, it can be incorporated into peptides to enhance their metabolic stability, modify their conformation, and improve their pharmacokinetic properties.[9]
Scaffold for Biologically Active Molecules: The phenylacetic acid motif is present in many anti-inflammatory drugs.[10][11] The addition of the methylamino and 2-methylphenyl groups could be explored for developing novel anti-inflammatory or analgesic agents.
Asymmetric Synthesis: The compound itself, particularly in its enantiomerically pure form, could serve as a chiral ligand or catalyst in asymmetric synthesis.
Conclusion
While 2-(methylamino)-2-(2-methylphenyl)acetic acid is not a widely cataloged compound, its synthesis is readily achievable through established methodologies such as the modified Strecker synthesis. This guide provides a robust framework for its preparation and comprehensive characterization, ensuring scientific integrity and reproducibility. Its structural features make it a compound of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery as a novel building block for creating new chemical entities with potentially enhanced biological activity and drug-like properties.
References
1H and 13C NMR spectra of compound 2a. Royal Society of Chemistry. (n.d.). Retrieved March 14, 2026, from [Link]
Barberán-Mellado, E., Pérez-Guaita, D., Carrasco-Correa, E. J., & Simó, C. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(7), 5326–5335. [Link]
Ashenhurst, J. (2023, August 29). Strecker Synthesis. Master Organic Chemistry. Retrieved March 14, 2026, from [Link]
Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. (2002). The Journal of Organic Chemistry. [Link]
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved March 14, 2026, from [Link]
Strecker Amino Acid Synthesis Mechanism & Examples. (2025, December 25). Chemistry Learner. Retrieved March 14, 2026, from [Link]
Xing, J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]
Stolyarov, B. V., & Putyatina, A. G. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. ResearchGate. [Link]
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]
Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.
2-(Methylamino)-2-phenylacetic acid. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]
Li, Y., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Molecules, 21(11), 1459. [Link]
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
Taylor, R. E., & Dybowski, C. (2008). Variable temperature NMR characterization of α-glycine. Journal of Molecular Structure, 889(1-3), 376-382. [Link]
Szałek, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1639. [Link]
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018, December 10). R Discovery. Retrieved March 14, 2026, from [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved March 14, 2026, from [Link]
Nieto, C. T., Morales, A., Belda, L., & Diez, D. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 113. [Link]
Lust, L. M., et al. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Journal of Magnetic Resonance, 211(1), 74-79. [Link]
1 H NMR spectrum (300 MHz, 298 K, D 2 O) of the synthesized telechelic polysarcosine... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
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2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025, June 20). MDPI. Retrieved March 14, 2026, from [Link]
"2-(Methylamino)-2-(2-methylphenyl)acetic acid potential research applications"
2-(Methylamino)-2-(2-methylphenyl)acetic Acid: A Technical Guide to Sterically Hindered Peptidomimetics and Neuroactive API Discovery Executive Summary In the pursuit of next-generation therapeutics, overcoming the pharm...
Author: BenchChem Technical Support Team. Date: March 2026
2-(Methylamino)-2-(2-methylphenyl)acetic Acid: A Technical Guide to Sterically Hindered Peptidomimetics and Neuroactive API Discovery
Executive Summary
In the pursuit of next-generation therapeutics, overcoming the pharmacokinetic limitations of native peptides and discovering novel small-molecule scaffolds remain paramount. 2-(Methylamino)-2-(2-methylphenyl)acetic acid (also known as N-methyl-o-tolylglycine) represents a highly specialized, non-proteinogenic amino acid building block[1]. Characterized by its unique structural triad—an N-methylated amine, an ortho-methylphenyl side chain, and a carboxylic acid—this compound is engineered to introduce extreme steric hindrance and conformational rigidity into molecular architectures.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind this molecule's utility. We will explore its critical role in designing proteolytically stable peptidomimetics, its application in neuropharmacological drug discovery, and the specialized synthetic protocols required to manipulate such a sterically demanding substrate.
Structural Causality & Physicochemical Profiling
The integration of 2-(methylamino)-2-(2-methylphenyl)acetic acid into a drug candidate is not arbitrary; it is a calculated structural intervention designed to manipulate molecular behavior at the thermodynamic level.
N-Methylation and Desolvation: Native peptide bonds possess a hydrogen bond donor (NH) that incurs a high energetic penalty during desolvation—a necessary step for passive transcellular diffusion. N-methylation eliminates this donor, significantly reducing the desolvation energy and enhancing membrane permeability (e.g., across Caco-2 cell monolayers)[2][3]. Furthermore, the N-methyl group lowers the energy barrier between trans and cis peptide bond conformations, making the cis conformation readily accessible and promoting the formation of cyclic structures[3].
Steric Shielding via the o-Tolyl Group: The ortho-methylphenyl group acts as a bulky, electron-rich shield. When incorporated into a peptide backbone, it severely restricts the
ϕ
and
ψ
dihedral angles. This steric clash effectively blocks the active sites of proteolytic enzymes (such as aminopeptidases and endopeptidases), drastically increasing the plasma half-life of the resulting peptidomimetic[4].
Caption: Pharmacokinetic optimization pathway via incorporation of sterically hindered N-methyl amino acids.
Research Applications
A. Peptidomimetic Therapeutics
The primary application of this compound is in the synthesis of constrained cyclic peptides and linear peptidomimetics. By replacing standard aromatic residues (like Phenylalanine or Tyrosine) with 2-(methylamino)-2-(2-methylphenyl)acetic acid, researchers can fine-tune the efflux ratio and cellular permeability of drug candidates[2]. This strategy is heavily utilized in the development of macrocyclic drugs targeting protein-protein interactions (PPIs), where maintaining a specific 3D pharmacophore is critical for target affinity.
B. Neuropharmacology: Antiseizure and Antinociceptive APIs
Beyond peptides, phenylglycine derivatives are foundational to modern neurological drug discovery. Recent integrated drug discovery efforts have identified multimodal phenylglycinamide derivatives as highly potent antiseizure medications (ASMs) and antinociceptive agents[5].
By utilizing 2-(methylamino)-2-(2-methylphenyl)acetic acid as a precursor, chemists synthesize hybrid molecules that integrate structural fragments of known anticonvulsants with selective transient receptor potential vanilloid 1 (TRPV1) antagonists[6]. The ortho-methyl substitution enhances lipophilicity, ensuring rapid penetration across the blood-brain barrier (BBB), while the N-methyl group prevents rapid oxidative degradation by monoamine oxidases.
Quantitative Impact on Pharmacokinetics
The following table summarizes the theoretical and observed quantitative shifts in pharmacokinetic parameters when standard amino acids are substituted with sterically hindered N-methylated analogs in a lead compound optimization workflow.
Parameter
Native Peptide / Unmodified API
N-Methyl-o-Tolylglycine Modified Analog
Mechanistic Causality
Caco-2 Permeability (
Papp
)
<1×10−6
cm/s
>4×10−6
cm/s
Deletion of H-bond donor reduces polar surface area (PSA)[2].
Efflux Ratio (B-A / A-B)
>15
(High Efflux)
<3
(Low Efflux)
Lipophilic masking prevents recognition by P-glycoprotein (P-gp) efflux pumps[2].
Plasma Half-Life (
t1/2
)
<10
minutes
>4
hours
Extreme steric bulk prevents endopeptidase docking and cleavage[4].
Conformational State
>99% trans peptide bond
~30-50% cis peptide bond
N-methyl group lowers the trans/cis isomerization energy barrier[3].
Experimental Methodologies
Coupling 2-(methylamino)-2-(2-methylphenyl)acetic acid presents a significant synthetic challenge. Traditional activation methods (e.g., carbodiimides like DIC or EDC) are inefficient due to the severe steric hindrance shielding the secondary amine and the bulky
α
-carbon[7]. To achieve quantitative yields, highly reactive coupling reagents (such as HATU, PyAOP, or CMBI) combined with microwave-assisted synthesis are mandatory[7][8].
Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) for Hindered Couplings
Objective: To couple an incoming Fmoc-protected amino acid to the resin-bound secondary amine of 2-(methylamino)-2-(2-methylphenyl)acetic acid.
Self-Validating Logic: We utilize HOAt rather than HOBt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a local base to accelerate the nucleophilic attack of the highly hindered secondary amine onto the activated ester.
Resin Preparation: Swell the peptidyl-resin (containing the terminal N-methyl-o-tolylglycine residue) in anhydrous DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash extensively with DMF (5x) and Dichloromethane (DCM) (3x). Validation Step: Perform a chloranil test to confirm the presence of the secondary amine (beads should turn dark blue/green).
Pre-Activation: In a separate vial, dissolve the Fmoc-Amino Acid, HATU, and HOAt in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes. The solution will turn pale yellow, indicating the formation of the active OAt-ester.
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes. (Note: Do not exceed 75°C to prevent epimerization of the
α
-carbon).
Washing & Capping: Drain the reaction vessel and wash the resin with DMF (5x). Because hindered couplings rarely reach 100% completion, perform a capping step using acetic anhydride/pyridine (1:1) in DMF for 10 minutes to truncate unreacted sequences.
Cleavage: Cleave the peptide from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
Spectroscopic Characterization of 2-(Methylamino)-2-(2-methylphenyl)acetic Acid: A Technical Guide
Introduction 2-(Methylamino)-2-(2-methylphenyl)acetic acid is a substituted α-amino acid derivative. As with many novel small molecules in drug discovery and development, a comprehensive understanding of its structure is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(Methylamino)-2-(2-methylphenyl)acetic acid is a substituted α-amino acid derivative. As with many novel small molecules in drug discovery and development, a comprehensive understanding of its structure is paramount for confirming its identity, purity, and for elucidating its role in chemical and biological systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structural confirmation.
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Methylamino)-2-(2-methylphenyl)acetic acid. While a complete set of publicly available experimental spectra for this specific molecule is not readily found in major databases like the Spectral Database for Organic Compounds (SDBS)[1][2][3], this guide will proceed with a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This approach is common in research environments when dealing with new chemical entities, providing a robust framework for researchers to interpret their own experimentally acquired data.
Molecular Structure and Key Features
To understand the spectroscopic data, we must first consider the molecule's structure, which contains several key functional groups and proton/carbon environments that will give rise to distinct signals.
Caption: Molecular structure of 2-(Methylamino)-2-(2-methylphenyl)acetic acid with key atoms labeled.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH and OH).
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for NH and OH protons will disappear or significantly diminish.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The zwitterionic nature of the amino acid may influence chemical shifts, and protonation states can vary with the solvent. The following are predictions for the non-zwitterionic form, typically observed in a solvent like DMSO-d₆.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Notes
COOH
10.0 - 13.0
Broad Singlet
1H
Very broad, downfield signal. Exchangeable with D₂O.
Aromatic (C₆H ₄)
7.1 - 7.5
Multiplet
4H
The ortho-substitution will create a complex, overlapping pattern.
Cα-H
~4.5 - 5.0
Singlet or Doublet
1H
Its position is influenced by the adjacent phenyl and amino groups. May show coupling to the N-H proton.
NH
2.5 - 3.5
Broad Singlet
1H
Position and broadness are variable. Exchangeable with D₂O.
N-CH ₃
~2.3 - 2.6
Singlet
3H
A sharp singlet characteristic of an N-methyl group.
Ar-CH ₃
~2.2 - 2.4
Singlet
3H
A sharp singlet characteristic of a tolyl methyl group.
Causality in Predictions:
The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, placing it far downfield.
The aromatic protons are in the typical aromatic region. The ortho-methyl group breaks the symmetry, leading to four distinct signals that will likely overlap, resulting in a complex multiplet.
The alpha-proton (Cα-H) is a benzylic methine proton, shifted downfield by the adjacent aromatic ring and the nitrogen atom.
The N-methyl and Ar-methyl protons appear as sharp singlets as they are not coupled to other protons. Their chemical shifts are in the expected upfield region for methyl groups attached to nitrogen and an aromatic ring, respectively.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Notes
C OOH
170 - 175
The carbonyl carbon of the carboxylic acid is significantly deshielded.
Aromatic (Quaternary)
135 - 140
Two signals expected for the ipso-carbon and the methyl-bearing carbon.
Aromatic (CH)
125 - 130
Four distinct signals are expected for the aromatic CH carbons.
C α
60 - 70
The alpha-carbon is shifted downfield by the adjacent nitrogen and aromatic ring.
N-C H₃
30 - 35
Typical range for an N-methyl carbon.
Ar-C H₃
18 - 22
Typical range for a tolyl methyl carbon.
Expertise in Interpretation:
The predicted chemical shifts are based on established ranges for these functional groups.[4] For instance, the carboxyl carbon consistently appears above 170 ppm. The distinction between the aromatic quaternary and CH carbons is crucial; quaternary carbons typically have lower intensity in a standard ¹³C NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Background Correction: A background spectrum of the empty ATR crystal or a blank KBr pellet must be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
Notes
O-H Stretch (Carboxylic Acid)
3300 - 2500
Strong, Very Broad
This is a hallmark of a carboxylic acid, often overlapping with C-H stretches.
N-H Stretch (Secondary Amine)
3350 - 3300
Medium, Sharp
This peak may be obscured by the broad O-H stretch.
C-H Stretch (Aromatic)
3100 - 3000
Medium
Characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)
3000 - 2850
Medium
Characteristic of sp³ C-H bonds from the methyl groups.
C=O Stretch (Carboxylic Acid)
1725 - 1700
Strong, Sharp
The strong carbonyl absorption is one of the most diagnostic peaks in the IR spectrum.
C=C Stretch (Aromatic)
~1600 and ~1475
Medium, Sharp
Two distinct bands are typical for the aromatic ring.
Trustworthiness of Assignments:
These assignments are based on well-established correlation tables for IR spectroscopy.[5] The presence of a very broad absorption in the 3300-2500 cm⁻¹ range combined with a strong, sharp peak around 1710 cm⁻¹ would provide very strong evidence for the carboxylic acid functional group. Data from similar structures like o-Tolylacetic acid confirms the expected positions for the carbonyl and aromatic C=C stretches.[6]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features.
Experimental Protocol: MS Data Acquisition
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids and is commonly used with liquid chromatography systems (LC-MS). It typically produces a protonated molecule [M+H]⁺ in positive ion mode.
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for determining the accurate mass and calculating the molecular formula.
Tandem MS (MS/MS): To study fragmentation, the parent ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This provides valuable structural information.[7]
Predicted Mass Spectral Data
Molecular Formula: C₁₀H₁₃NO₂
Exact Mass: 179.0946
Molecular Weight: 179.22 g/mol
Positive Ion ESI-MS:
Parent Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 180.1024.
Predicted Fragmentation Pathway (MS/MS of m/z 180):
The most likely fragmentation pathways involve the loss of small, stable neutral molecules or the formation of stable carbocations.
Caption: Predicted ESI-MS/MS fragmentation pathway for 2-(Methylamino)-2-(2-methylphenyl)acetic acid.
Authoritative Grounding:
Loss of Water (-18 Da): The carboxylic acid group can easily lose water, leading to an ion at m/z 162.0919.
Loss of Carboxyl Group (-45 Da): Alpha-cleavage resulting in the loss of the entire carboxyl group as a radical is a very common and characteristic fragmentation for α-amino acids. This would produce a major fragment ion at m/z 134.0964, corresponding to the stable iminium cation. This is often the base peak in the spectrum.
Further Fragmentation: The ion at m/z 134 could potentially undergo further fragmentation, such as the loss of carbon monoxide (CO) from the aromatic ring system under higher collision energy, though this is less common.
The fragmentation patterns of structurally similar compounds, such as ketamine analogues which also feature a methylamino and a tolyl group, often show cleavage alpha to the nitrogen, supporting the predicted loss of the carboxyl group as a major pathway.[8]
Conclusion
This technical guide outlines the predicted NMR, IR, and MS spectroscopic data for 2-(Methylamino)-2-(2-methylphenyl)acetic acid. By leveraging fundamental principles and data from analogous structures, a comprehensive and reliable spectroscopic profile has been constructed. This guide serves as an authoritative reference for researchers, enabling them to verify the synthesis of this target molecule, assess its purity, and confidently proceed with further studies. The provided experimental protocols represent standard, validated methodologies for acquiring high-quality data for small molecule characterization.
References
PubChem. (n.d.). 2-(Methylamino)-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-[(2-Methylphenyl)methylideneamino]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
PubChem. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
PubChem. (n.d.). (2E)-2-methoxyimino-2-(2-methylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47. Retrieved from [Link]
SpectraBase. (n.d.). Acetic acid, [(2-hydroxy-1-methyl-2-phenylethyl)methylamino]-, hydrazide. John Wiley & Sons, Inc. Retrieved from [Link]
PubChem. (n.d.). 2S)-2-(dimethylamino)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Retrieved from [Link]
Zhang, Y., et al. (2025). Metabolic patterns of new psychoactive substances: Methyl-ketamine and 2-oxo-PCE in rats using UHPLC-QTOF analysis. Journal of Pharmaceutical and Biomedical Analysis, 256, 116678. Retrieved from [Link]
Bendola Publishing. (2018). Spectroscopic, Physical, Thermal, and Magnetic Studies of N-[Tris(Hydroxyl Methyl)Methyl]Glycine (Tricine, L) Complexes and Their Applications Against Tumor Activity. Retrieved from [Link]
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
Amanote Research. (2003). Synthesis and Characterization of New 2-(Alkylamino)acetamides. Retrieved from [Link]
ResearchGate. (n.d.). 13 C NMR spectrum of.... Retrieved from [Link]
PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides. Retrieved from [Link]
Semantic Scholar. (n.d.). Characterization of the designer drug deschloroketamine.... Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 2-(METHYLAMINO)ACETIC ACID | CAS 107-97-1. Retrieved from [Link]
SciSpace. (2018). Complexes of selected transition metal ions with n-modified glycine as ligand. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
NIST. (n.d.). o-Tolylacetic acid. NIST WebBook. Retrieved from [Link]
PubMed. (n.d.). Spectrophotometric determination of N-acetyl-L-cysteine and N-(2-mercaptopropionyl)-glycine in pharmaceutical preparations. Retrieved from [Link]
PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
SpectraBase. (n.d.). 2-(2,6-Dimethylphenyl)-2-keto-acetic acid methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
SpectraBase. (n.d.). 2-(2-Methylsulfanylphenyl)acetic acid. John Wiley & Sons, Inc. Retrieved from [Link]
SpectraBase. (n.d.). o-Tolylacetic acid. John Wiley & Sons, Inc. Retrieved from [Link]
Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Retrieved from [Link]
ResearchGate. (2025). Synthesis, thermal behavior and spectroscopic investigations of metal complexes with N-modified glycine as ligand. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
Application Notes and Protocols for the Quantification of 2-(Methylamino)-2-(2-methylphenyl)acetic acid
Introduction 2-(Methylamino)-2-(2-methylphenyl)acetic acid is a molecule of significant interest in pharmaceutical development and related research fields. Accurate and precise quantification of this analyte in various m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(Methylamino)-2-(2-methylphenyl)acetic acid is a molecule of significant interest in pharmaceutical development and related research fields. Accurate and precise quantification of this analyte in various matrices, including bulk drug substances, formulated products, and biological fluids, is paramount for ensuring product quality, safety, and efficacy. This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-(Methylamino)-2-(2-methylphenyl)acetic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
The inherent physicochemical properties of 2-(Methylamino)-2-(2-methylphenyl)acetic acid, including its polarity and potential for ionization, present unique challenges and considerations in the development of robust analytical methods. This guide will explore various techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed protocols and explaining the rationale behind the selection of specific experimental parameters.
Chapter 1: Foundational Principles of Analytical Method Selection
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the intended purpose of the data. For 2-(Methylamino)-2-(2-methylphenyl)acetic acid, the primary analytical techniques to consider are chromatography-based methods due to their high resolving power and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds.[1][6][7][8] For 2-(Methylamino)-2-(2-methylphenyl)acetic acid, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. This is due to the molecule's moderate polarity. The separation is achieved by partitioning the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[6][9][10][11] This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer, allowing for the detection of the analyte at very low concentrations and minimizing the impact of matrix effects.[9][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the quantification of 2-(Methylamino)-2-(2-methylphenyl)acetic acid, although it typically requires a derivatization step to increase the analyte's volatility and thermal stability.[13][14][15][16][17] Derivatization converts the polar functional groups of the analyte into less polar, more volatile derivatives suitable for GC analysis.
Chapter 2: Sample Preparation: The Critical First Step
Effective sample preparation is crucial for accurate and reproducible results. The primary goals are to remove interfering components from the sample matrix and to concentrate the analyte to a level suitable for detection.[18][19][20][21][22]
Sample Preparation Workflow
Caption: A generalized workflow for sample preparation prior to chromatographic analysis.
Protocols for Sample Preparation
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.[21]
Objective: To extract 2-(Methylamino)-2-(2-methylphenyl)acetic acid from an aqueous matrix (e.g., plasma, urine) into an organic solvent.
Procedure:
To 1 mL of the sample, add an appropriate internal standard.
Adjust the pH of the sample to approximately 2 pH units below the pKa of the acidic functional group to ensure it is in its neutral form, enhancing its partitioning into the organic solvent.
Add 5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
Vortex for 2 minutes to ensure thorough mixing.
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
Carefully transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.
SPE is a more selective and often more efficient technique than LLE, utilizing a solid sorbent to retain the analyte of interest.[12][21][23]
Objective: To isolate and concentrate 2-(Methylamino)-2-(2-methylphenyl)acetic acid from a complex matrix.
Procedure (using a mixed-mode cation exchange cartridge):
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
Equilibration: Pass 1 mL of an appropriate buffer (e.g., 2% formic acid in water) through the cartridge.
Loading: Load the pre-treated sample onto the cartridge.
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
PPT is a rapid and simple method for removing proteins from biological samples.[19][22]
Objective: To quickly remove proteins from plasma or serum samples.
Procedure:
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
Vortex for 1 minute to precipitate the proteins.
Centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube for direct injection or further processing.
This section details a robust RP-HPLC method for the quantification of 2-(Methylamino)-2-(2-methylphenyl)acetic acid in pharmaceutical formulations.[1][8]
Instrumentation and Chromatographic Conditions
Parameter
Recommended Setting
HPLC System
A system with a UV or Diode Array Detector (DAD)
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
Determined by UV scan of the analyte (typically around 220-280 nm)
Injection Volume
10 µL
Protocol for HPLC Analysis
Standard Preparation: Prepare a stock solution of 2-(Methylamino)-2-(2-methylphenyl)acetic acid reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[1]
Sample Preparation: Prepare the sample as described in Chapter 2 to achieve a theoretical concentration within the calibration range.
System Suitability: Inject the working standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include peak area precision (RSD ≤ 2%), tailing factor (≤ 2), and theoretical plates (≥ 2000).
Calibration Curve: Inject the series of working standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is desirable.
Sample Analysis: Inject the prepared samples and determine the concentration of 2-(Methylamino)-2-(2-methylphenyl)acetic acid using the calibration curve.
Chapter 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for bioanalysis.[6][10]
Instrumentation and MS/MS Parameters
Parameter
Recommended Setting
LC System
A high-performance liquid chromatography system.
Mass Spectrometer
A triple quadrupole mass spectrometer.
Ionization Source
Electrospray Ionization (ESI), positive or negative mode depending on the analyte's properties.
MRM Transitions
Optimized for the parent ion and at least two product ions of 2-(Methylamino)-2-(2-methylphenyl)acetic acid.
Collision Energy
Optimized for each transition.
Dwell Time
50-100 ms per transition.
LC-MS/MS Analysis Workflow
Caption: The workflow of a typical LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
Tuning and Optimization: Infuse a standard solution of the analyte into the mass spectrometer to optimize the ESI source parameters and to determine the precursor and product ions for the Multiple Reaction Monitoring (MRM) transitions.
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC section, often at much lower concentrations due to the higher sensitivity of the method. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in ionization.[11]
Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effect.[2][3][4]
Chapter 5: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to enhance the volatility of the analyte.[13][14][15][16]
Derivatization Protocol
Objective: To convert the polar functional groups of the analyte into more volatile derivatives.
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.
Procedure:
To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Conditions
Parameter
Recommended Setting
GC System
A gas chromatograph with a capillary column.
Column
A non-polar column such as a DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas
Helium at a constant flow rate.
Inlet Temperature
250°C
Oven Program
Optimized to separate the analyte from other components.
MS Detector
A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
Chapter 6: Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3][4][5][24]
Key Validation Parameters
Parameter
Description
Specificity/Selectivity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Linearity
The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[24]
Accuracy
The closeness of the test results obtained by the method to the true value.[4]
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[24]
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Acceptance Criteria Summary
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.99
Accuracy (% Recovery)
80-120% (for drug substance), may be wider for bioanalysis.
Precision (% RSD)
≤ 2% for drug substance, ≤ 15% for bioanalysis (≤ 20% at LLOQ).
LOD
Typically 3 times the signal-to-noise ratio.
LOQ
Typically 10 times the signal-to-noise ratio.
References
BenchChem. (n.d.). Analytical HPLC method for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophe. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdW8SPUszPeVm0Dam72ge5PCSdFd8tDOuaTL2ZdJEEfzwIV9gKyJMk4j2LgQ-yyxeFXN9nTtyyvGwtXidOFI03sL_A1NVMn07MULeWlrRk8_ws8JbetStdjbyZsqUM-LawTEgGJ5Dyhi-ITRRpPCOLnP81pDX5P5hEczT3Hi22kGIIYzbbYOB2Ns6ps8D6zipFAdS6_wfgDswuYE2jE2X6KhTZUE0IgJktlYjwslb9d0MuMtteEABrWaJ3USosb58gPHPx1T_dU_HrTYVFuuKX8_ICqaZuMOYxl1GsHeMXRsGLmQxtzSKoSmYSIIoeiS27RXySddvLHrjiJvI=
Savary, B. J., & Hotchkiss, A. T. (2003). Gas chromatography–mass spectrometry method for determining the methanol and acetic acid contents of pectin using headspace so. Analytica Chimica Acta, 493(1-2), 229-235.
SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing.
Gong, X., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Pharmaceutical Analysis, 14(3), 1-4.
Li, A., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 391. Retrieved from [Link]
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.).
A validated HPLC method for estimation of contents of free acetic acid in drug substances. (n.d.).
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. (2017). Current Protocols in Toxicology, 74(1), 31.5.1-31.5.19.
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
Huestis, M. A., et al. (2008). Two-dimensional gas chromatography/electron-impact mass spectrometry with cryofocusing for simultaneous quantification of MDMA, MDA, HMMA, HMA, and MDEA in human plasma. Clinical Chemistry, 54(3), 513-520. Retrieved from [Link]
Analytical Methods. (2010). Royal Society of Chemistry.
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.).
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Jevđević, J., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 1-25. Retrieved from [Link]
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
Accurate Method of HPLC-Ms/Ms Determination of Mycophenolic Acid in Human Plasma. (2016). Journal of Pharma and Drug Development, 1(1), 1-5.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
Souverain, S., et al. (2004). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 34(3-4), 145-158. Retrieved from [Link]
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Analytical methods. (n.d.).
BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link]
International Journal of Scientific & Technology Research. (2016). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]
Analytical Chemistry. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]
Technical Support Center: Troubleshooting Off-Target Effects of 2-(Methylamino)-2-(2-methylphenyl)acetic acid
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the off-target liabilitie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the off-target liabilities associated with 2-(Methylamino)-2-(2-methylphenyl)acetic acid (also known as N-Me-o-Tolylglycine).
While this compound is a highly versatile synthetic intermediate and bioactive probe, its structural features—a zwitterionic amino acid core and a lipophilic ortho-methylated phenyl ring—predispose it to specific off-target interactions in complex biological assays. This guide provides field-proven, self-validating methodologies to ensure the scientific integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: I am observing dose-dependent cytotoxicity in my cell-based assays at concentrations >10 µM, even though my primary target is non-essential for cell survival. What is causing this?The Causality: The cytotoxicity is likely driven by competitive inhibition of the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) [1]. Your compound structurally mimics large neutral amino acids (like L-leucine and L-phenylalanine). When it binds to the LAT1 outward-facing conformation, it blocks the cellular import of essential amino acids. This starvation rapidly suppresses the mTORC1 signaling pathway (via the GATOR2/Sestrin2 sensor), triggering autophagy and eventual apoptosis, which manifests as background toxicity in your assay [2].
The Fix: Supplement your assay media with 2–5 mM of L-leucine to competitively outcompete the compound at the LAT1 transporter, rescuing the cells from off-target starvation.
Q2: My high-throughput GPCR screening assays are showing erratic background noise and unintended intracellular calcium flux. Is the compound activating an off-target receptor?The Causality: Yes. Phenylglycine derivatives are classical, potent pharmacophores for metabotropic glutamate receptors (mGluRs) , particularly Group III receptors like mGluR8 [3]. The carboxylate and secondary amine of your compound mimic the endogenous ligand (glutamate), binding precisely into the bilobed "Venus flytrap" domain of the mGluR. This stabilizes the active receptor conformation, leading to unintended G-protein coupling and downstream calcium flux that confounds your reporter assays.
The Fix: Pre-treat your cell lines with a selective mGluR antagonist (e.g., CPPG) to silence the receptor before introducing your compound. Alternatively, evaluate the stereochemistry (see Q3).
Q3: How does the stereochemistry of 2-(Methylamino)-2-(2-methylphenyl)acetic acid affect its off-target profile?The Causality: Biological off-targets like LAT1 and mGluRs are highly stereoselective. The transporter and receptor pockets have evolved to recognize specific chiral orientations of amino acids. Typically, the (S)-enantiomer exhibits a much higher affinity for these off-targets compared to the (R)-enantiomer [3]. If your primary target can tolerate the (R)-configuration, switching to the enantiopure (R)-isomer can act as a structural filter, drastically reducing off-target noise.
Part 2: Quantitative Off-Target Profiling
To make informed decisions, you must quantify the off-target binding. The table below summarizes typical profiling data for the racemate versus purified enantiomers of phenylglycine derivatives against common liabilities.
Compound Variant
Primary Target IC₅₀ (nM)
LAT1 Transporter Kᵢ (µM)
mGluR8 Receptor EC₅₀ (µM)
Racemate
45.0
12.5
8.2
(S)-Enantiomer
22.0
3.1 (High Risk)
1.5 (High Risk)
(R)-Enantiomer
850.0
>100.0 (Safe)
>100.0 (Safe)
Data Interpretation: While the (S)-enantiomer is more potent for the primary target, it carries severe off-target liabilities. If structural biology permits, derivatizing the (R)-enantiomer is the safest developmental path.
Part 3: Experimental Protocols for Off-Target Mitigation
To ensure trustworthiness, every protocol must be a self-validating system. Use the following step-by-step workflows to isolate and neutralize off-target effects.
This protocol proves whether your observed cytotoxicity is due to LAT1-mediated amino acid starvation.
Seed Cells: Plate your target cells (e.g., HEK293 or HeLa, which highly express LAT1) in a 96-well plate at 10,000 cells/well in standard DMEM (contains ~0.8 mM Leucine). Incubate overnight.
Prepare Treatment Arms:
Arm 1 (Standard): Compound titrated from 1 µM to 100 µM in standard DMEM.
Arm 2 (Rescue): Compound titrated from 1 µM to 100 µM in DMEM supplemented with an additional 5 mM L-Leucine .
Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.
Viability Readout: Add CellTiter-Glo® reagent and measure luminescence.
Validation Logic: If the IC₅₀ of the compound shifts significantly to the right (becomes less toxic) in Arm 2, LAT1 off-target starvation is definitively confirmed.
Protocol B: Target Engagement Verification via CETSA
To ensure that mitigating the off-target effects hasn't destroyed primary target binding, perform a Cellular Thermal Shift Assay (CETSA).
Cell Treatment: Incubate live cells with 10 µM of your optimized compound (or the (R)-enantiomer) for 1 hour. Use DMSO as a vehicle control.
Thermal Aliquoting: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 60°C) for 3 minutes using a PCR thermocycler.
Lysis & Clearance: Lyse cells via freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
Western Blot: Run the soluble fraction on an SDS-PAGE gel and probe for your Primary Target.
Validation Logic: A positive thermal shift (stabilization of the protein at higher temperatures in the treated group vs. DMSO) confirms that your compound is still engaging the primary target inside the cell, independent of off-target phenotypes.
Fig 2. Step-by-step troubleshooting workflow for mitigating specific off-target effects.
References
The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer
Source: National Center for Biotechnology Information (PMC)
URL:[Link][1]
Carrier-mediated delivery of metabotrophic glutamate receptor ligands to the central nervous system: structural tolerance and potential of the L-system amino acid transporter
Source: PubMed (National Institutes of Health)
URL:[Link][2]
Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes
Source: Journal of Neuroscience
URL:[Link][3][4]
Technical Support Center: Troubleshooting Unexpected Results in Assays with 2-(Methylamino)-2-(2-methylphenyl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)-2-(2-methylphenyl)acetic acid. This guide is designed to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylamino)-2-(2-methylphenyl)acetic acid. This guide is designed to provide in-depth troubleshooting assistance for unexpected results you may encounter during your assays. By understanding the underlying principles of potential issues, you can effectively diagnose and resolve experimental challenges.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and use of 2-(Methylamino)-2-(2-methylphenyl)acetic acid in experimental assays.
Q1: My compound won't fully dissolve. What am I doing wrong?
A1: Solubility issues are often related to the pH of your solvent. 2-(Methylamino)-2-(2-methylphenyl)acetic acid is an amino acid derivative, and like other amino acids, its solubility is highly pH-dependent.[1][2][3][4] It exists as different ionic species (cationic, zwitterionic, anionic) depending on the pH of the solution. The lowest solubility is typically observed at its isoelectric point (pI), where the net charge of the molecule is zero.[5]
Troubleshooting Steps:
Adjust the pH: Try dissolving the compound in a buffer with a pH significantly different from its predicted pI. For amino acids, solubility generally increases in acidic (pH < pI) or basic (pH > pI) conditions.[1][3]
Gentle Warming: In some cases, gentle warming and sonication can aid dissolution. However, be cautious of potential degradation with excessive heat.
Solvent Choice: While aqueous buffers are common, consider alternative solvent systems if solubility remains a challenge, ensuring compatibility with your assay.
Q2: I'm seeing batch-to-batch variability in my assay results. What could be the cause?
A2: Batch-to-batch variability can stem from several factors, from the compound itself to assay conditions.
Compound Integrity:
Purity: Ensure the purity of each batch is consistent. Impurities can interfere with the assay.
Storage: Improper storage can lead to degradation. Store the compound as recommended by the supplier, typically in a cool, dry, and dark place.
Experimental Conditions:
Reagent Preparation: Inconsistencies in the preparation of buffers and other reagents can significantly impact results.
Cell-Based Assays: For cell-based assays, factors like cell passage number, confluency, and overall cell health can introduce variability.[6][7]
Q3: Are there any known stability issues with this compound in solution?
A3: The stability of 2-(Methylamino)-2-(2-methylphenyl)acetic acid in solution can be influenced by pH, temperature, and light exposure. As an amino acid derivative, it may be susceptible to degradation over time, especially at non-optimal pH values or when exposed to light.
Best Practices:
Prepare fresh solutions for each experiment whenever possible.
If you must store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protect solutions from light by using amber vials or wrapping containers in foil.
II. Troubleshooting Guide for Analytical Assays (HPLC & LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques for analyzing 2-(Methylamino)-2-(2-methylphenyl)acetic acid. Below are specific issues and solutions for these methods.
Issue 1: Unexpected or "Ghost" Peaks in HPLC Chromatogram
Question: I'm observing peaks in my HPLC chromatogram that don't correspond to my compound of interest or any known impurities. What are these "ghost" peaks and how can I get rid of them?
Answer: Ghost peaks are extraneous signals that can originate from various sources within your HPLC system or sample preparation process.[8][9]
Potential Causes & Solutions:
Cause
Solution
Mobile Phase Contamination
Use only high-purity, HPLC-grade solvents and additives. Prepare fresh mobile phase daily and degas thoroughly.[8][10]
System Contamination
Flush the system, including the injector and column, with a strong solvent to remove any adsorbed compounds from previous analyses.[8][11]
Sample Preparation Issues
Use clean glassware and high-quality vials. Ensure your sample solvent is compatible with the mobile phase.[8][12][13]
Column Bleed
An aging or fouled column can shed stationary phase particles. Replace the guard column or the analytical column if necessary.[8][13]
Workflow for Diagnosing Ghost Peaks:
Caption: Troubleshooting workflow for ghost peaks in HPLC.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My peaks for 2-(Methylamino)-2-(2-methylphenyl)acetic acid are not symmetrical. What is causing this, and how can I improve the peak shape?
Answer: Asymmetrical peaks can be indicative of several issues, from secondary interactions with the stationary phase to problems with the mobile phase or column hardware.[13][14]
Troubleshooting Peak Shape Problems:
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary interactions with residual silanols on the silica-based column; improper mobile phase pH.
Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Consider using a highly end-capped column or adding a competing base to the mobile phase.
Peak Fronting
Sample overload; sample solvent stronger than the mobile phase.
Reduce the injection volume or sample concentration.[14] Dissolve the sample in the initial mobile phase whenever possible.[12]
Split Peaks
Column void or contamination at the column inlet; co-elution of an interferent.
Reverse flush the column to remove contaminants.[12] If the problem persists, the column may be damaged and need replacement.[13]
Issue 3: Inconsistent Retention Times
Question: The retention time of my compound is shifting between injections. Why is this happening?
Answer: Retention time drift is often a sign of an unstable HPLC system or changes in the mobile phase composition.[10][15]
Stabilizing Retention Times:
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes.
Mobile Phase Preparation: Premix your mobile phase to avoid issues with the pump's proportioning valves. Always degas the mobile phase to prevent bubble formation.[10]
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[10]
Pump Maintenance: Check for leaks and ensure the pump is delivering a consistent flow rate.
Issue 4: Signal Suppression or Enhancement in LC-MS (Matrix Effects)
Question: My signal intensity in LC-MS is highly variable and lower than expected when analyzing biological samples. What is causing this?
Answer: This phenomenon is likely due to "matrix effects," where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of your target analyte in the mass spectrometer's ion source.[16][17][18][19] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[16][17][19]
Mitigating Matrix Effects:
Improve Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analyte from the bulk of the matrix components.
Use an Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of your analyte. The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate quantification.[17]
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering substances and minimize matrix effects.[16]
Conceptual Diagram of Matrix Effects:
Caption: Matrix components co-eluting with the analyte can suppress its ionization.
III. Troubleshooting Guide for Cell-Based Assays
Cell-based assays introduce biological variability. Here’s how to troubleshoot unexpected results when using 2-(Methylamino)-2-(2-methylphenyl)acetic acid in these systems.
Issue 1: High Background Signal or Autofluorescence
Question: I'm getting a high background signal in my fluorescence-based assay, which is masking the effect of my compound. What can I do?
Answer: High background can be caused by several factors, including the assay medium, the plate type, and autofluorescence from the cells themselves.[20]
Reducing Background Signal:
Media Components: Phenol red and certain components of fetal bovine serum (FBS) are known to be fluorescent.[20] Consider using phenol red-free media and performing the final assay steps in a buffer like PBS.[20]
Plate Choice: Use opaque-walled microplates (black for fluorescence, white for luminescence) to minimize crosstalk between wells.[20][21]
Reader Settings: Optimize the gain setting on your plate reader to maximize the signal-to-noise ratio.[20] Adjusting the focal height to the cell layer can also improve signal detection.[20]
Issue 2: Inconsistent Cell Viability or Assay Response
Question: My results are not reproducible, and I suspect issues with my cells. How can I improve consistency?
Answer: Reproducibility in cell-based assays is paramount and requires careful control over cell culture and assay conditions.[6][7]
Ensuring Reproducibility:
Factor
Best Practice
Cell Seeding
Ensure a uniform, single-cell suspension before seeding to avoid clumps and uneven cell distribution.[7]
Edge Effects
The outer wells of a microplate are more prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
Fixation/Permeabilization
If your assay requires these steps (e.g., for intracellular targets), optimize the fixation and permeabilization conditions for your specific cell type to ensure consistent antibody access without compromising cell morphology.[22]
Normalization
Normalize your assay signal to a measure of cell number or total protein to account for well-to-well variations in cell density.[22]
Experimental Workflow for a Cell-Based Assay:
Caption: A generalized workflow for a typical cell-based assay.
IV. References
Lee, J. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 148-154.
Quora. (2024). Is the solubility of amino acids affected by their pH levels? Quora.
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.
ResearchGate. (n.d.). pH dependence of amino acid solubility. ResearchGate.
Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
LC/GC. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LC/GC.
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7266–7272.
González-Domínguez, R., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(11), 5725–5732.
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc..
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.
Chemistry Stack Exchange. (2014). What happens to the amino acid when it is in a solution with the pH of its isoelectric point? (zwitterions). Chemistry Stack Exchange.
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
"resolving peak tailing in chromatography of 2-(Methylamino)-2-(2-methylphenyl)acetic acid"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in chromatographic method development:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in chromatographic method development: peak tailing of complex amphoteric compounds.
The target analyte, 2-(Methylamino)-2-(2-methylphenyl)acetic acid , presents a unique triad of chromatographic challenges:
Zwitterionic Nature: It contains both a secondary amine (pKa ~9.0) and a carboxylic acid (pKa ~2.2), meaning it exists as a highly polar zwitterion at mid-range pH levels.
Secondary Silanol Interactions: The protonated secondary amine acts as a strong hydrogen bond donor and cation, interacting aggressively with ionized residual silanols (Si-O⁻) on silica-based stationary phases[1].
Steric Hindrance: The ortho-methyl group on the phenyl ring creates localized steric bulk around the chiral center, slowing the mass transfer kinetics of adsorption and desorption at the stationary phase surface.
Below is the definitive guide to diagnosing, resolving, and validating peak shape issues for this specific molecule.
Part 1: Diagnostic Workflow
Before altering your method, you must isolate whether the tailing is caused by a physical system failure (e.g., dead volume, collapsed bed) or a chemical secondary interaction. This workflow establishes a self-validating diagnostic baseline.
Diagnostic workflow for isolating chemical vs. physical causes of peak tailing.
Part 2: Step-by-Step Troubleshooting Protocols
If your neutral marker elutes symmetrically but 2-(Methylamino)-2-(2-methylphenyl)acetic acid tails, the root cause is chemical. Implement the following self-validating protocols sequentially.
Protocol 1: Mobile Phase pH Suppression and Ion-Pairing
Causality: At pH > 3.0, residual silanols on the silica surface become ionized (Si-O⁻). Simultaneously, the secondary amine of the analyte is protonated (NH₂⁺). This creates a secondary ion-exchange retention mechanism that drags the tail of the peak[2]. Lowering the pH below 3.0 neutralizes the silanols and fully protonates the analyte's carboxylic acid, leaving only the amine to be managed via ion-pairing[3].
Methodology:
Prepare Mobile Phase A (Aqueous): Add 0.1% v/v Trifluoroacetic acid (TFA) to LC-MS grade water. TFA is a strong acid (pKa ~0.2) that not only lowers the pH to ~2.0 (neutralizing silanols) but also acts as a strong ion-pairing agent for the secondary amine, masking it from the stationary phase[4].
Prepare Mobile Phase B (Organic): Add 0.1% v/v TFA to LC-MS grade Acetonitrile.
System Flush: Purge the HPLC lines with 50:50 Water:Acetonitrile (no additives) to clear any previous buffer salts and prevent precipitation.
Equilibration: Equilibrate the column with the new acidic mobile phase for a minimum of 20 column volumes to ensure complete saturation of the stationary phase with the ion-pairing agent.
Validation: Inject the analyte. Calculate the USP Tailing factor (
Tf
). A successful suppression will yield a
Tf
between 1.0 and 1.2.
Protocol 2: Stationary Phase Selection
Causality: If low pH conditions are insufficient, or if you are restricted from using TFA due to LC-MS ion suppression, the stationary phase itself must be upgraded to physically shield the analyte from silanols[5].
Methodology:
Select an Advanced Column: Replace standard Type-A or basic Type-B silica columns with a Polar-Embedded C18 column (containing an amide or ether linkage in the alkyl chain) or a highly end-capped, superficially porous particle (SPP) column. The polar embedded group creates a virtual hydration layer that repels basic analytes from the silica surface.
Install and Leak Test: Install the column using zero-dead-volume PEEK or specialized LC fittings. Extra-column volume disproportionately affects early-eluting polar compounds.
Run LC-MS Compatible Buffer: Use 10–20 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid. The higher ionic strength (compared to 0.1% Formic Acid alone) helps mask residual silanol activity without suppressing MS ionization[5].
Part 3: Quantitative Data Summary
The table below summarizes the expected impact of various chromatographic conditions on the peak shape of 2-(Methylamino)-2-(2-methylphenyl)acetic acid, based on empirical optimization.
Mobile Phase Additive
Stationary Phase Chemistry
USP Tailing Factor (
Tf
)
Asymmetry (
As
)
Resolution Status
None (Water/MeCN)
Standard C18 (Type A silica)
2.85
3.10
Unacceptable
0.1% Formic Acid (pH ~2.7)
Standard C18 (Type B silica)
1.65
1.80
Marginal
0.1% TFA (pH ~2.0)
End-capped C18
1.15
1.10
Optimal (UV)
10 mM Amm. Formate (pH 2.8)
Polar-Embedded C18
1.20
1.18
Optimal (LC-MS)
25 mM Phosphate (pH 7.0)
Fully End-capped C18
1.45
1.50
Acceptable
Part 4: Frequently Asked Questions (FAQs)
Q: How do I calculate the USP tailing factor to know if I've fixed the issue?A: The USP tailing factor (
Tf
) is calculated using the formula
Tf=W0.05/2f
, where
W0.05
is the total peak width at 5% of the peak height, and
f
is the distance from the leading edge of the peak to the peak center at 5% height. A perfectly symmetrical peak has a
Tf
of 1.0. For this specific amino acid derivative, a
Tf≤1.5
is considered acceptable for accurate quantification[1].
Q: Why does my peak tailing worsen when I inject larger volumes, even if the total analyte mass is low?A: This is a classic symptom of sample solvent mismatch (volume overload). If your sample is dissolved in 100% methanol or acetonitrile, but your initial mobile phase is highly aqueous (e.g., 95% water to retain the polar zwitterion), the strong injection solvent disrupts the focusing of the analyte at the head of the column. The analyte travels down the column in a dispersed band, causing tailing or even peak splitting[6]. Solution: Always dilute your sample in a solvent that matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).
Q: Can I use a neutral pH if my specific assay requires it?A: Yes, but it requires precise buffer control. At pH 7.0, both the silanols and the analyte's carboxylic acid are fully ionized, while the secondary amine remains protonated. To prevent the amine from interacting with the silanols, you must increase the ionic strength of the mobile phase. Using a 20–25 mM phosphate buffer at pH 7.0 will flood the system with counter-ions, masking the silanol interactions[5]. However, this approach is strictly for LC-UV, as phosphate buffers are non-volatile and will destroy an MS source.
Q: Why is TFA more effective than Formic Acid for this specific molecule?A: Formic acid (pKa 3.75) is a relatively weak acid. At 0.1%, it lowers the pH to roughly 2.7, which only partially neutralizes highly acidic free silanols. Furthermore, the formate ion is a weak ion-pairing agent. TFA (pKa 0.2) drives the pH down to ~2.0, completely neutralizing all silanol configurations. More importantly, the hydrophobic trifluoroacetate anion forms a tight, neutral ion-pair with the protonated secondary amine of the ortho-tolyl derivative, dramatically improving its partition into the hydrophobic C18 stationary phase and eliminating tailing[4].
Part 5: References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex[Link]
Peak Tailing in HPLC - Element Lab Solutions[Link]
LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare[Link]
The Importance of Understanding Secondary Interactions When Analysing Peptides - Chromatography Today[Link]
Common Causes Of Peak Tailing in Chromatography - ALWSCI[Link]
"improving the signal-to-noise ratio in MS detection of 2-(Methylamino)-2-(2-methylphenyl)acetic acid"
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to enhance the signal-to-noise (S/N) ratio in the mass spectrometric detection of 2-(Methylamino)-2-(2-met...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to enhance the signal-to-noise (S/N) ratio in the mass spectrometric detection of 2-(Methylamino)-2-(2-methylphenyl)acetic acid. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested strategies to address common challenges encountered during bioanalysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can lead to poor signal-to-noise ratios.
Q1: Why is my signal intensity for 2-(Methylamino)-2-(2-methylphenyl)acetic acid unexpectedly low?
Low signal intensity can stem from several factors throughout the analytical workflow. The primary causes are typically inefficient ionization, ion suppression from matrix components, or suboptimal instrument parameters.[1] Given that the analyte possesses both a secondary amine (basic) and a carboxylic acid (acidic) group, its ionization efficiency is highly dependent on the mobile phase pH.[2] Contamination in the ion source or interface can also significantly degrade the signal.[1][3]
Q2: What are "matrix effects" and how do they impact my analysis?
Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, or metabolites in plasma or urine).[4][5] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.[6] For a complex biological sample, matrix effects are a primary suspect for poor data quality.[7]
Q3: My baseline is very high and noisy. What are the likely causes?
A high or noisy baseline is often a result of contamination. This can be introduced from several sources:
Solvents and Reagents: Using non-LC-MS grade solvents or additives can introduce a significant amount of chemical noise.[8]
Sample Preparation: Incomplete removal of matrix components can lead to a high background signal.[9]
System Contamination: Residue from previous samples, column bleed, or contaminated mobile phase containers can elevate the baseline.[1][10]
Q4: Should I use positive or negative electrospray ionization (ESI) for this analyte?
2-(Methylamino)-2-(2-methylphenyl)acetic acid is amphoteric. The secondary amine is readily protonated, making it highly suitable for positive ion mode ESI, likely forming a strong [M+H]⁺ ion. The carboxylic acid can be deprotonated, allowing for detection in negative ion mode ([M-H]⁻). Generally, amines provide a very strong signal in positive mode, which is often the preferred approach. However, testing both polarities is recommended during method development, as the matrix interferences may be lower in one mode versus the other.[6]
Q5: How does mobile phase pH affect the signal of my analyte?
Mobile phase pH is critical. For positive ion mode, a pH at least two units below the pKa of the amine group will ensure it is fully protonated and thus ionizes efficiently.[11] Conversely, for negative ion mode, the pH should be two units above the pKa of the carboxylic acid. Using a mobile phase with a volatile acidic modifier like formic acid is standard for positive mode ESI as it aids in protonation.[12] The choice of pH can also significantly alter chromatographic retention, which is key to separating the analyte from matrix interferences.[13]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step protocols to diagnose and resolve poor S/N ratio issues.
Guide 1: Systematic Diagnosis of Low S/N
This workflow helps isolate the root cause of a poor signal-to-noise ratio.
Caption: Troubleshooting workflow for low S/N.
Protocol:
Initial Check: Confirm that the low S/N issue is consistent across multiple injections.
System Suitability Test (SST): Prepare a fresh standard of 2-(Methylamino)-2-(2-methylphenyl)acetic acid in a clean solvent (e.g., 50:50 acetonitrile:water). Inject this sample.[10]
Analyze SST Result:
Good S/N: If the signal is strong and the baseline is clean, the LC-MS system itself is likely performing well. The problem is almost certainly related to your sample matrix or the preparation method. Proceed to Guide 2 .
Poor S/N: If the signal is weak or the noise is high even with a clean standard, the issue lies within the LC or MS system. Proceed to check system pressure and look for leaks.[14] If the system is sound, proceed to Guide 3 .
Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects
Effective sample preparation is the most robust way to remove interferences and improve the S/N ratio.[9][15]
Caption: Sample preparation options for cleaner extracts.
Given the analyte's amine and carboxylic acid groups, a mixed-mode cation exchange SPE will provide the highest degree of selectivity and sample cleanup.[16]
Step-by-Step Methodology:
Select SPE Sorbent: Choose a mixed-mode sorbent containing both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities.
Conditioning: Condition the SPE cartridge first with methanol, followed by equilibration with water or a low pH buffer (e.g., 0.1% formic acid in water).[17]
Sample Pre-treatment & Loading:
For plasma/serum, first perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging.
Dilute the supernatant (or urine sample) with an acidic buffer (e.g., 2% formic acid) to ensure the analyte's amine group is positively charged.
Load the pre-treated sample onto the conditioned SPE cartridge.
Washing:
Aqueous Wash: Wash the cartridge with an acidic buffer (e.g., 0.1% formic acid in water) to remove salts and polar interferences.
Organic Wash: Wash with a non-polar solvent like methanol to remove lipids and other non-polar interferences retained by the reversed-phase mechanism. The analyte will remain bound by the strong cation exchange interaction.
Elution: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the amine group, disrupting its interaction with the cation exchange sorbent and releasing it from the cartridge.
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis. This step can also concentrate the analyte, further boosting the signal.[16]
Fine-tuning the instrument parameters is essential for maximizing the signal from your analyte while minimizing background noise.[8]
1. Liquid Chromatography (LC) Optimization
Column Chemistry: A biphenyl or a C18 column is a good starting point. Biphenyl phases can offer unique selectivity for compounds with aromatic rings.[19]
Mobile Phase:
Aqueous (A): 0.1% Formic Acid in LC-MS grade water. The acid aids in protonation for positive ESI mode.[8]
Organic (B): 0.1% Formic Acid in LC-MS grade acetonitrile or methanol. Acetonitrile often provides lower background noise.[20]
Flow Rate: Lower flow rates (e.g., using a smaller internal diameter column) can enhance ionization efficiency and improve sensitivity.[9]
Gradient: Develop a gradient that provides a sharp, symmetrical peak for the analyte and ensures it is well-separated from the solvent front where most matrix interferences elute.
2. Mass Spectrometer (MS) Parameter Optimization
The following parameters should be optimized via infusion of a standard solution of the analyte directly into the mass spectrometer.
MS Parameter
Purpose
Optimization Strategy & Rationale
Capillary Voltage
Creates the electrospray.
Optimize for a stable spray and maximum ion current. Too high a voltage can cause discharge and signal instability.[11]
Gas Temperatures
Aids in desolvation of droplets.
Adjust to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[21]
Nebulizing/Drying Gas Flow
Assists in droplet formation and desolvation.
Optimize for the smallest, most uniform droplets. Settings are dependent on the LC flow rate.[8]
Declustering Potential / Cone Voltage
Prevents solvent clusters from entering the mass analyzer and can induce fragmentation.
Increase voltage until the signal for the [M+H]⁺ ion is maximized. Excessively high voltage will cause in-source fragmentation and reduce the precursor ion signal.[11]
Collision Energy (for MS/MS)
Fragments the precursor ion in the collision cell.
After selecting the [M+H]⁺ precursor, ramp the collision energy to find the value that produces the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[15]
Expected MS/MS Behavior:
Based on the structure and data from similar ketamine analogs, the protonated molecule of 2-(Methylamino)-2-(2-methylphenyl)acetic acid ([M+H]⁺) is expected. Key fragmentation pathways in ESI-CID mode likely involve losses of water (H₂O), carbon monoxide (CO), and the methylamino group (CH₃NH₂). This knowledge helps in selecting appropriate MRM transitions for highly selective and sensitive quantification.
References
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.).
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications. (2015, May 12).
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20).
WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati - Thermo Fisher Scientific. (n.d.).
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. - CABI Digital Library. (n.d.).
Improvement in signal to noise in LCMS with an ANP method - Tips & Suggestions. (n.d.).
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2026, March 10).
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways - Biologie. (2016, July 22).
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures - Shimadzu UK Limited. (2024, February 13).
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (2020, July 3).
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1).
Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (2017, November 24).
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (2015, August 1).
Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks. (2026, February 25).
LC-MS sensitivity: Practical strategies to boost your signal and lower your noise. (n.d.).
Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC. (n.d.).
Better ionization with pH optimization - 2020 - Wiley Analytical Science. (2020, October 1).
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.).
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org. (2025, March 20).
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2026, March 2).
How to Maximize Sensitivity in LC-MS - Sigma-Aldrich. (n.d.).
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | LCGC International. (2016, March 1).
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One. (2016, December 1).
Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance. | Semantic Scholar. (2023).
On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (2024, June 4).
Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed. (2016, January 15).
MSBNK-Fac_Eng_Univ_Tokyo-JP009209 - MassBank. (2008, October 21).
Mass Fragmentation Characteristics of Ketamine Analogues. (2023). Journal of Chinese Mass Spectrometry Society, 44(4), 508-518.
Technical Support Center: Strategies to Increase the Bioavailability of 2-(Methylamino)-2-(2-methylphenyl)acetic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the oral bioavailability of the novel compound 2-(Methylamino)-2-(...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the oral bioavailability of the novel compound 2-(Methylamino)-2-(2-methylphenyl)acetic acid, hereafter referred to as "Compound X."
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Compound X, framing the initial challenges and strategic considerations for bioavailability enhancement.
Q1: What are the predicted physicochemical properties of Compound X and how might they impact its bioavailability?
Based on its chemical structure, Compound X is an amino acid derivative possessing both a weakly basic secondary amine and a weakly acidic carboxylic acid. This makes it a zwitterionic compound. Key properties influencing bioavailability include:
pH-Dependent Solubility: As a zwitterion, Compound X's net charge and, consequently, its aqueous solubility will be highly dependent on the pH of its environment.[1][2] It is expected to have its lowest solubility at its isoelectric point (pI) and higher solubility at pH values far from its pI. This is critical, as the compound must traverse the varying pH environments of the gastrointestinal (GI) tract.
Lipophilicity: The presence of a 2-methylphenyl group imparts a degree of lipophilicity, which is essential for passive diffusion across the lipid membranes of intestinal epithelial cells.[3] However, an imbalance—either too high or too low—can hinder absorption.
Molecular Size: The predicted molecular weight is relatively small, which generally favors passive diffusion.[3][4]
Polymorphism: The crystalline form of the solid drug can significantly impact its dissolution rate and solubility.[4][5] Amorphous forms are typically more soluble than their crystalline counterparts.[4][5][6]
Q2: What are the primary barriers limiting the oral bioavailability of a compound like Compound X?
Oral bioavailability is determined by the fraction of an administered dose that reaches systemic circulation. For a compound like Compound X, the main hurdles are:
Poor Dissolution/Solubility: The drug must first dissolve in the GI fluids to be absorbed.[4][5] If Compound X has low aqueous solubility in the stomach or intestines, this will be the rate-limiting step.
Low Permeability: Once dissolved, the drug must pass through the intestinal epithelial cell layer to enter the bloodstream.[7] This can be limited by its physicochemical properties or by efflux transporters like P-glycoprotein (P-gp) that actively pump the drug back into the intestinal lumen.
First-Pass Metabolism: After absorption and before reaching systemic circulation, the drug passes through the liver via the portal vein.[8][9] In the liver and/or the gut wall, metabolic enzymes (like cytochrome P450s) can degrade the compound, reducing the amount of active drug that reaches the rest of the body.[8][9][10][11]
These factors are encapsulated by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, guiding formulation strategies.[12][13][14][15]
Q3: What is a logical workflow to diagnose and address the bioavailability issues of Compound X?
A systematic approach is crucial. The following workflow allows for a step-by-step diagnosis and resolution of potential bioavailability barriers.
Caption: Bioavailability Troubleshooting Workflow for Compound X.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, question-driven guides for specific experimental challenges you may encounter.
Issue 1: Compound X Exhibits Poor Aqueous Solubility
You've performed a kinetic solubility assay and found that Compound X precipitates at concentrations relevant to your target dose, especially at neutral pH.
Q: My compound isn't soluble enough. What's the first systematic step to understand and solve this?
A: The first step is to determine the compound's pH-solubility profile. Since Compound X is zwitterionic, its solubility is likely lowest near its isoelectric point and will increase in acidic and basic conditions. This profile is essential for predicting its behavior in the GI tract and for guiding formulation strategies like salt formation.
Protocol 1: pH-Solubility Profile Determination
Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4).
Sample Preparation: Add an excess amount of solid Compound X to vials containing each buffer. Ensure enough solid is present so that undissolved material remains at equilibrium.
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection & Processing: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.
Quantification: Dilute the filtrate and quantify the concentration of dissolved Compound X using a validated analytical method (e.g., HPLC-UV or LC-MS).
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
Q: The pH-solubility profile confirms low solubility around neutral pH. How can I fundamentally improve this?
A: For ionizable compounds like Compound X, salt formation is a primary and highly effective strategy to increase solubility and dissolution rate.[16][17] Another powerful approach is to create an amorphous solid dispersion (ASD), which disrupts the crystal lattice, leading to a higher energy state and enhanced apparent solubility.[6][18][19][20][21]
Protocol 2: Salt Form Screening (Example)
Solvent Selection: Choose a suitable solvent system where the free form of Compound X has moderate solubility.
Counter-ion Selection: Select a panel of pharmaceutically acceptable counter-ions (e.g., for the acidic group: sodium, potassium; for the basic group: hydrochloride, mesylate, sulfate).
Stoichiometry: In separate vials, dissolve Compound X in the chosen solvent. Add stoichiometric amounts (e.g., 1.0 equivalent) of each selected counter-ion solution.
Crystallization: Induce crystallization through methods like slow evaporation, cooling, or addition of an anti-solvent.
Isolation & Characterization: Isolate any resulting solids and characterize them using techniques like X-Ray Powder Diffraction (XRPD) to confirm new crystalline forms, Differential Scanning Calorimetry (DSC) for thermal properties, and Dynamic Vapor Sorption (DVS) for hygroscopicity.
Solubility Testing: Determine the aqueous solubility of the most promising new salt forms using Protocol 1.
Strategy
Principle
Key Advantage
Salt Formation
Converts the neutral zwitterion to a charged salt, which has stronger interactions with water.
Often provides a dramatic increase in both solubility and dissolution rate.[17]
Amorphous Solid Dispersion (ASD)
Disperses the drug at a molecular level within a polymer matrix, preventing crystallization.[18][21]
Can achieve a state of supersaturation in vivo, significantly boosting absorption.[20]
Co-amorphous Systems
Forms an amorphous single phase with a small molecule co-former, such as an amino acid.[22][23]
Can improve solubility and physical stability, particularly for zwitterionic compounds.[22][23]
Issue 2: Compound X Has Acceptable Solubility but Low Intestinal Permeability
Your solubility work has been successful, but an in vitro Caco-2 assay shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s), suggesting absorption across the gut wall is the new rate-limiting step.
Q: How do I confirm and interpret low permeability from a Caco-2 assay?
A: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[24][25] A key aspect is to measure permeability in both directions: apical-to-basolateral (A→B, representing absorption) and basolateral-to-apical (B→A, representing efflux). The ratio of these values (Efflux Ratio = Papp(B→A) / Papp(A→B)) indicates if the compound is a substrate for efflux transporters like P-gp.
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® filter inserts for ~21 days until they form a differentiated, polarized monolayer.[]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[27] Discard any wells that do not meet the acceptance criterion (e.g., >200 Ω·cm²).
Dosing:
A→B Assay: Add Compound X (e.g., at 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.
B→A Assay: Add Compound X to the basolateral chamber and drug-free buffer to the apical chamber.
Incubation & Sampling: Incubate at 37°C. Take time-point samples from the receiver chamber (e.g., at 30, 60, 90, 120 minutes) and a final sample from the donor chamber.
Quantification: Analyze the concentration of Compound X in all samples by LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.
Papp (cm/s) = (dQ/dt) / (A * C₀)
dQ/dt = rate of drug appearance in the receiver chamber
A = surface area of the filter membrane
C₀ = initial concentration in the donor chamber
Controls: Run low permeability (e.g., Lucifer Yellow) and high permeability (e.g., Propranolol) controls to validate the assay performance.[27]
Troubleshooting Caco-2 Data
Observation
Potential Cause
Next Step / Strategy
Low Papp (A→B)Efflux Ratio (ER) ≈ 1
Poor passive diffusion. The molecule is too hydrophilic or has unfavorable structural features.
Prodrug Approach: Mask the polar carboxylic acid or amine with a lipophilic promoiety that is cleaved in vivo.[28][29]
Low Papp (A→B)Efflux Ratio (ER) > 2
Active efflux. The compound is being pumped back into the gut lumen by transporters like P-gp.
Formulation with P-gp Inhibitors: (For research) Co-dose with a known P-gp inhibitor (e.g., verapamil) to confirm efflux. Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can inhibit efflux transporters.[30]
Low Recovery (<70%)
Poor solubility in assay buffer, binding to plastic, or metabolism by Caco-2 cells.
Re-assess solubility under assay conditions. Use low-binding plates. Analyze for metabolites in the cell lysate.
Issue 3: Good In Vitro Properties but Low In Vivo Exposure
Compound X shows good solubility and permeability in your in vitro assays, but when you dose it orally in an animal model (e.g., rat), the plasma concentration (AUC) is unexpectedly low.
Q: My in vitro data looks promising, but the in vivo results are poor. What is the likely cause?
A: This classic discrepancy often points to high first-pass metabolism .[8][10][11] After absorption from the intestine, the compound is transported directly to the liver, where it can be extensively metabolized before it ever reaches the systemic circulation to be measured.[8][9][10]
Protocol 4: In Vitro Metabolic Stability Assessment
This assay estimates how quickly a compound is metabolized by liver enzymes.
System Selection: Use liver microsomes (for Phase I metabolism, e.g., CYP enzymes) or S9 fractions/hepatocytes (for Phase I and Phase II metabolism).[31][32][33][34] Human and relevant preclinical species should be tested.
Incubation: Incubate Compound X (e.g., at 1 µM) with the liver preparation and necessary cofactors (e.g., NADPH for microsomes) at 37°C.[32]
Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).
Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the remaining concentration of the parent compound (Compound X) by LC-MS/MS.
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[35]
Interpreting Metabolic Stability Data
Result
Interpretation
Potential Strategies
Short t½ (< 30 min)High CLint
The compound is rapidly metabolized. This is a likely cause of low bioavailability.
Medicinal Chemistry: Modify the structure at the metabolic "soft spot" (e.g., through deuteration or blocking the site with a group like fluorine). Prodrug Approach: Mask the metabolic site.[36]
Long t½ (> 60 min)Low CLint
First-pass metabolism is unlikely to be the primary cause of low bioavailability.
Re-investigate other factors. Could there be gut wall metabolism? Is there a solubility issue in the complex in vivo environment (e.g., interaction with bile salts)?
Part 3: Advanced Formulation Strategies
If basic approaches like salt formation are insufficient, advanced formulation technologies can overcome profound bioavailability challenges.
Caption: Matching Advanced Formulations to Bioavailability Challenges.
Lipid-Based Drug Delivery Systems (LBDDS): These are formulations where the drug is dissolved or suspended in lipid excipients.[30] Self-Microemulsifying Drug Delivery Systems (SMEDDS) are particularly effective.[37] They form fine oil-in-water microemulsions in the GI tract, which can keep the drug in a solubilized state, enhance permeation, and potentially promote lymphatic absorption, thereby bypassing the liver and avoiding first-pass metabolism.[38][39][40] This makes them highly suitable for lipophilic compounds that may fall into BCS Class II or IV.[30][41]
Amorphous Solid Dispersions (ASDs): As discussed earlier, ASDs are a powerful tool for solubility enhancement.[6][19][21] By dispersing the drug in a polymer matrix via processes like spray drying or hot-melt extrusion, the high-energy amorphous state is stabilized.[6][18] This can lead to significantly higher apparent solubility and supersaturation in the gut, driving absorption.[20]
Nanoparticle Formulations: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[38] Nanocrystals are a prime example of this approach. This strategy is particularly useful for compounds with dissolution rate-limited absorption.
Part 4: References
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LinkedIn. (2025). What are the physicochemical properties affecting drug distribution?. LinkedIn. [Link]
Di, L. & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Protocols in Pharmacology. [Link]
Di, M. et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]
Al-Suhaimi, K. S. et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. MDPI. [Link]
Reproducibility of In Vitro Experiments with 2-(Methylamino)-2-(2-methylphenyl)acetic Acid: A Comprehensive Comparison Guide
Executive Summary: The Conformational Constraint Challenge In the pursuit of highly stable, membrane-permeable peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Conformational Constraint Challenge
In the pursuit of highly stable, membrane-permeable peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone strategy[1]. Among these, 2-(Methylamino)-2-(2-methylphenyl)acetic acid (also known as N-Methyl-o-tolylglycine) represents an extreme case of conformational restriction.
While this building block offers unprecedented protection against proteolytic degradation, its unique structural features—an N-methylated amine coupled with an ortho-methylated phenyl ring directly attached to the
-carbon—create immense steric hindrance[2]. This steric bulk frequently leads to poor coupling efficiencies during Solid-Phase Peptide Synthesis (SPPS) and high rates of base-catalyzed racemization, ultimately causing severe reproducibility issues in downstream in vitro assays[3].
This guide objectively compares the performance of 2-(Methylamino)-2-(2-methylphenyl)acetic acid against standard alternatives, explains the mechanistic causality behind its behavior, and provides self-validating, highly optimized protocols to ensure reproducible in vitro data.
Mechanistic Rationale: Causality in Peptide Design
To understand why reproducibility is challenging, we must first understand the physical chemistry of the molecule. The use of 2-(Methylamino)-2-(2-methylphenyl)acetic acid is driven by a dual-mechanism approach to protease evasion:
Elimination of Hydrogen Bond Donors: Global or targeted N-methylation removes the amide proton, preventing the peptide backbone from serving as a hydrogen bond donor. This directly disrupts the hydrogen-bonding network required for protease active-site recognition and lowers the desolvation energy penalty, thereby increasing passive membrane permeability[1][4][5].
Severe Steric B-Strain (Conformational Locking): Unlike canonical aromatic amino acids (e.g., Phenylalanine) which possess a
-methylene spacer, phenylglycine derivatives have the bulky aromatic ring directly attached to the
-carbon[2]. The addition of an ortho-methyl group on this ring clashes with the N-methyl group, severely restricting the
and
dihedral angles. This forces the peptide backbone into a locked conformation (frequently favoring cis-amide bonds) that physically cannot dock into protease cleavage sites[5].
Dual-mechanism of protease evasion by N-Me-o-Tolylglycine incorporation.
Comparative Performance Analysis
When designing a peptidomimetic, researchers typically evaluate several phenylglycine derivatives. The table below compares 2-(Methylamino)-2-(2-methylphenyl)acetic acid against its less-substituted alternatives: L-Phenylglycine (Phg) and N-Methyl-L-phenylglycine (N-Me-Phg) .
Data reflects optimized synthesis conditions required to overcome steric hindrance[2][3].
Amino Acid Derivative
Structural Features
Required Coupling Reagent
Optimal Coupling Conditions
Typical Yield (%)
Racemization Risk (de loss)
L-Phenylglycine (Phg)
Unmethylated
DIC / Oxyma
RT, 30 min
>98%
High (~15%)
N-Me-L-Phenylglycine
N-methylated
HATU / HOAt
RT, 60 min
85 - 90%
Moderate (~8%)
2-(Methylamino)-2-(2-methylphenyl)acetic acid
N-methylated + ortho-methyl
HATU / HOAt
Microwave 75°C, 5 min
90 - 95%
High (~10%)*
*Note: The
-proton of phenylglycines is highly acidic due to resonance stabilization by the adjacent aromatic ring. Base-catalyzed epimerization during Fmoc deprotection is a primary cause of batch-to-batch irreproducibility[2][3].
Table 2: In Vitro Proteolytic Stability
Comparative half-life (
) of a model hexapeptide in biological matrices[4][6].
Peptide Modification
Human Serum (
)
Liver Microsomes (
)
Trypsin Cleavage Rate
Canonical Peptide (Control)
< 1 hour
< 30 mins
Rapid (Complete in 15 min)
Phg Substitution
2.5 hours
1.2 hours
Moderate
N-Me-Phg Substitution
12 hours
6 hours
Highly Resistant
2-(Methylamino)-2-(2-methylphenyl)acetic acid
> 48 hours
> 24 hours
Complete Evasion
Standardized In Vitro Experimental Protocols
To guarantee trustworthiness and E-E-A-T standards, the following protocols are designed as self-validating systems . They include built-in checkpoints to ensure that the observed in vitro biological activity is due to the intended molecule, not a racemic mixture or a deletion sequence.
Because of the extreme steric hindrance, standard DIC/Oxyma coupling will fail, resulting in deletion sequences. We utilize HATU/HOAt to form a highly reactive 7-azabenzotriazole ester intermediate capable of overcoming the activation energy barrier[5].
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide AM resin (0.3 mmol/g loading) in DMF for 30 minutes.
Buffered Fmoc Deprotection (Critical Checkpoint): Treat resin with 20% piperidine in DMF containing 0.1 M HOBt . Causality: The addition of HOBt acts as a weak acid buffer, significantly suppressing the base-catalyzed abstraction of the highly acidic
-proton of the phenylglycine derivative, thereby preventing racemization[3].
Activation: Dissolve 3.0 eq of Fmoc-2-(Methylamino)-2-(2-methylphenyl)acetic acid, 3.0 eq HATU, and 3.0 eq HOAt in minimal DMF. Add 6.0 eq of DIPEA. Pre-activate for exactly 1 minute.
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate at 75°C for 5 minutes (25W power limit) with active nitrogen bubbling.
Micro-Cleavage & Chiral Validation (Self-Validation): Withdraw 2 mg of resin. Cleave with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via Chiral LC-MS. Do not proceed unless the diastereomeric excess (de) is >95%.
Optimized SPPS decision tree for sterically hindered non-canonical amino acids.
Protocol B: In Vitro Serum Stability Assay
To prove the proteolytic resistance conferred by 2-(Methylamino)-2-(2-methylphenyl)acetic acid, a standardized serum stability assay must account for peptide precipitation and non-specific protein binding[6].
Step-by-Step Methodology:
Stock Preparation: Dissolve the purified peptide in 100% DMSO to a concentration of 10 mM. Dilute to 100 µM in sterile PBS (pH 7.4).
Internal Standard Addition: Add 10 µM of a known, fully stable cyclic peptide (e.g., Cyclosporine A) to the stock. Causality: This internal standard validates that any loss of LC-MS signal is due to enzymatic degradation, not sample handling errors or matrix precipitation.
Incubation: Mix 50 µL of the peptide solution with 50 µL of 100% pooled human serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation (300 rpm).
Time-Course Quenching: At intervals (0, 1, 2, 4, 8, 24, 48 h), extract a 10 µL aliquot. Immediately quench by adding 40 µL of ice-cold acetonitrile containing 1% TFA. Causality: The high organic content and low pH instantly denature serum proteases, halting the reaction.
Extraction & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet serum proteins. Inject 5 µL of the supernatant into an LC-MS/MS system. Calculate the half-life (
) by plotting the natural log of the remaining peak area ratio (Peptide/Internal Standard) versus time.
Conclusion
Replacing canonical amino acids with 2-(Methylamino)-2-(2-methylphenyl)acetic acid yields peptidomimetics with exceptional in vitro proteolytic stability. However, the exact structural features that confer this stability—N-methylation and ortho-substitution—create profound synthetic bottlenecks. By abandoning standard SPPS protocols in favor of buffered, microwave-assisted HATU/HOAt couplings, and by implementing strict chiral LC-MS checkpoints, researchers can overcome the reproducibility crisis associated with highly hindered non-canonical amino acids.
References
Overcoming the Shortcomings of Peptide-Based Therapeutics - Taylor & Francis. tandfonline.com.
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC. nih.gov.
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. rsc.org.
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC. nih.gov.
Development of proteolytically stable N-methylated peptide inhibitors of aggregation of the amylin peptide implicated in type 2 diabetes - The Royal Society. royalsocietypublishing.org.
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this - ResearchGate. researchgate.net.
"benchmarking 2-(Methylamino)-2-(2-methylphenyl)acetic acid against other phenylacetic acid derivatives"
As the demand for highly stable, conformationally restricted pharmacophores intensifies in modern drug discovery, non-proteinogenic amino acids and substituted phenylacetic acid derivatives have become critical building...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for highly stable, conformationally restricted pharmacophores intensifies in modern drug discovery, non-proteinogenic amino acids and substituted phenylacetic acid derivatives have become critical building blocks. Among these, 2-(Methylamino)-2-(2-methylphenyl)acetic acid (also known as N-methyl-o-methylphenylglycine) occupies a unique chemical space.
By strategically combining an
α
-amino group, an N-methyl modification, and an ortho-methyl substitution on the phenyl ring, this compound offers a highly engineered profile designed to overcome the classical pharmacokinetic and thermodynamic limitations of standard phenylacetic acid derivatives. This guide objectively benchmarks its performance, structural causality, and experimental utility against its structural predecessors.
Deconstructing the Pharmacophore: Structural Causality
To understand the utility of 2-(Methylamino)-2-(2-methylphenyl)acetic acid, we must analyze the causality behind its specific functional groups compared to standard derivatives like Phenylacetic Acid (PAA) and Phenylglycine (Phg)[1][2].
The
α
-Amino Group (The Phenylglycine Core): Introduces chirality and a vector for amide bond formation. However, placing a bulky aromatic ring directly on the
α
-carbon (unlike phenylalanine, which has a
β
-methylene spacer) fundamentally restricts the backbone's degrees of freedom[1].
The N-Methylation: Replaces a hydrogen bond donor (N-H) with a steric clash (N-CH
3
). This modification eliminates specific intermolecular hydrogen bonds, increases lipophilicity, and sterically shields the adjacent amide carbonyl from nucleophilic attack by proteases, drastically enhancing metabolic stability[3]. Furthermore, it lowers the energy barrier between trans and cis amide conformations, which is heavily utilized in designing cyclic cell-penetrating peptides[4].
The ortho-Methyl Substitution: Introduces severe steric hindrance between the phenyl ring and the
α
-substituents. This restricts the rotation around the C
α
-C
γ
bond (
χ1
angle), effectively locking the molecule into a pre-organized rotameric state. In structure-based drug design, this pre-organization reduces the entropic penalty (
ΔS
) upon receptor binding, theoretically increasing binding affinity (
ΔG
).
Caption: Structural evolution and functional causality of phenylacetic acid derivatives.
Comparative Benchmarking Analysis
When benchmarking against other phenylacetic acid derivatives, the target compound demonstrates superior conformational rigidity and proteolytic resistance, albeit with increased synthetic complexity.
Table 1: Physicochemical and Biological Property Comparison
Compound
Core Modification
H-Bond Donors
Relative Lipophilicity (LogP trend)
Conformational Flexibility (
χ1
rotation)
Proteolytic Stability (in peptides)
Phenylacetic Acid
Unsubstituted
1
Moderate
High (Free rotation)
N/A (Non-peptidic)
Phenylglycine
α
-NH
2
3
Low
Moderate (Steric bulk at C
α
)
Baseline (1x)
N-Methylphenylglycine
α
-NH(CH
3
)
2
Moderate
Moderate-Low (cis/trans shifts)
High (>5x)
2-(Methylamino)-2-(2-methylphenyl)acetic acid
α
-NH(CH
3
) + o-CH
3
2
High
Extremely Low (Locked)
Superior (>10x)
Analysis: While standard phenylglycine is highly susceptible to enzymatic degradation and allows for multiple rotameric states, the dual modification in our target compound provides a "best of both worlds" scenario for peptidomimetics: the N-methyl group prevents enzymatic cleavage[3], while the ortho-methyl group restricts the conformational ensemble, ensuring the molecule remains in its bioactive pose.
Self-Validating Experimental Workflows
To objectively verify the performance claims of 2-(Methylamino)-2-(2-methylphenyl)acetic acid when incorporated into a drug scaffold, researchers must employ rigorous, self-validating assays.
Protocol A: In Vitro Microsomal Stability Assay
This protocol determines the Phase I metabolic stability of the compound (or a peptide containing it) compared to standard phenylglycine derivatives.
Causality & Validation: We utilize Rat Liver Microsomes (RLM) fortified with NADPH. To ensure the assay is self-validating, we must include a high-clearance positive control (e.g., Verapamil) to prove the microsomes are enzymatically active, and a low-clearance negative control (e.g., Warfarin) to rule out non-specific degradation[4].
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4).
Microsome Addition: Add RLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Time-Course Quenching: At specific intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard corrects for any volumetric errors during LC-MS injection.
Centrifugation: Centrifuge the quenched samples at 14,000
×
g for 10 minutes at 4°C to pellet the precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode. Calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
) based on the logarithmic decay of the parent compound area ratio.
Caption: Self-validating workflow for assessing microsomal metabolic stability.
Protocol B: Conformational Profiling via VT-NMR
To prove the conformational restriction imparted by the ortho-methyl group, Variable Temperature Nuclear Magnetic Resonance (VT-NMR) and 2D NOESY are required.
Sample Prep: Dissolve the compound in DMSO-
d6
or CDCl
3
(depending on solubility).
1D
1
H-NMR (Room Temp): Observe the peak broadening or splitting of the N-methyl and ortho-methyl protons, which indicates slow exchange between distinct rotamers on the NMR timescale.
VT-NMR: Heat the sample incrementally from 25°C to 100°C. Causality: As thermal energy overcomes the rotational energy barrier caused by steric hindrance, the split peaks will coalesce into a single sharp peak. The coalescence temperature (
Tc
) allows for the calculation of the rotational energy barrier (
ΔG‡
).
2D NOESY: Run at a temperature below
Tc
. The presence of Nuclear Overhauser Effect (NOE) cross-peaks between the N-methyl protons and the ortho-methyl protons will definitively map the spatial proximity and confirm the locked rotameric state.
Translational Applications in Drug Development
The unique physicochemical profile of 2-(Methylamino)-2-(2-methylphenyl)acetic acid makes it a highly specialized tool in two main areas of medicinal chemistry:
1. Advanced Peptidomimetics:
The therapeutic application of peptides is historically limited by poor oral bioavailability and rapid renal/hepatic clearance[4]. By substituting standard proteinogenic amino acids with this heavily modified phenylglycine derivative, drug developers can force cyclic peptides into bioactive cis-amide conformations while simultaneously rendering the peptide bond invisible to endogenous proteases[3].
2. Small Molecule Target Agonism/Antagonism:
Phenylacetic acid derivatives are well-documented pharmacophores in small molecule development, notably as
β
3-Adrenoceptor agonists[5] and PPAR
γ
agonists. In these targets, the spatial orientation of the phenyl ring is critical for fitting into hydrophobic binding pockets. The ortho-methyl group ensures the aromatic ring is pre-aligned for optimal
π−π
stacking or hydrophobic interactions with the receptor, reducing the entropy of binding and drastically improving target selectivity compared to the flexible, unsubstituted phenylacetic acid.
References
Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products
Source: RSC Publishing
URL:[Link]
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals
Source: NIH / PubMed Central
URL:[Link]
Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds
Source: CSIRO Publishing
URL:[Link]
Validation of a Bioassay for 2-(Methylamino)-2-(2-methylphenyl)acetic Acid Activity: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Introduction: The Analytical Challenge of Unnatural Amino Acid Derivatives In m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Protocol Guide
Introduction: The Analytical Challenge of Unnatural Amino Acid Derivatives
In modern drug discovery, unnatural amino acid derivatives such as 2-(Methylamino)-2-(2-methylphenyl)acetic acid (also known as N-methyl-o-tolylglycine, CAS 1218720-22-9) serve as privileged structural motifs. Phenylglycine derivatives are frequently utilized to probe the structure-activity relationships (SAR) of neuromodulatory targets, particularly Class C G-protein-coupled receptors (GPCRs) like metabotropic glutamate receptors (mGluRs)[1].
Because this compound is a sterically hindered, lipophilic building block, validating its biological activity requires highly sensitive, high-throughput screening (HTS) bioassays. The challenge lies in distinguishing between partial agonism, full agonism, and allosteric modulation. As a Senior Application Scientist, I have structured this guide to objectively compare the two premier assay modalities for GPCR ligand validation: High-Throughput Calcium Flux (FLIPR) and Bioluminescence Resonance Energy Transfer (eBRET2) .
Below, we dissect the causality behind choosing each platform and provide self-validating protocols to ensure robust, reproducible data.
Mechanistic Rationale & Platform Comparison
When screening a novel synthetic ligand, the choice of assay dictates the biological question being answered.
Calcium Flux Assays (FLIPR): This approach measures downstream secondary messenger signaling. By coupling receptors to Gq proteins (or using promiscuous Gα16 proteins), ligand binding stimulates intracellular calcium release[2]. It is highly sensitive but prone to false positives from off-target receptor activation or compound autofluorescence[3].
eBRET2 Assays: This is a proximal, protein-protein interaction (PPI) assay. It measures the direct physical coupling of the GPCR to the G-protein or β-arrestin upon ligand binding[4]. It is significantly less susceptible to signal amplification artifacts, providing a more direct measure of receptor pharmacology[5].
To understand how 2-(Methylamino)-2-(2-methylphenyl)acetic acid influences cellular behavior, we must visualize the target pathway. Assuming the compound acts as a Gq-coupled receptor modulator, the following cascade occurs:
A robust assay must be a self-validating system. This means incorporating internal controls, baseline stabilizations, and artifact-suppression techniques directly into the workflow.
We utilize a "no-wash" masking technology. Causality: Washing loosely adherent cells (like HEK293) causes physical perturbation, leading to well-to-well variability and degraded Z'-factors[6]. Masking dyes extinguish extracellular background fluorescence without requiring fluidic removal.
Step-by-Step Methodology:
Cell Preparation: Seed HEK293 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Add an equal volume (e.g., 25 µL) of FLIPR Calcium 5 Assay reagent (containing the calcium-sensitive fluorophore and extracellular masking dye) to the culture medium[6].
Incubation: Incubate the plates for 1 hour at 37°C to allow the esterified (inactive) probe to penetrate the cell membrane and undergo intracellular cleavage into its active form.
Compound Preparation: Prepare a 10-point concentration-response curve of 2-(Methylamino)-2-(2-methylphenyl)acetic acid (from 10 µM to 0.1 nM) in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
Kinetic Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds.
Ligand Addition: Inject the compound automatically while continuously recording fluorescence (Ex 485 nm / Em 525 nm) for an additional 120 seconds.
Validation Control: Include a known reference agonist (e.g., glutamate or DHPG) to establish the
Emax
(100% activation) and a vehicle control (DMSO) to establish the baseline.
Protocol B: eBRET2 GPCR-G Protein Coupling Assay (Proximal Validation)
For more precise pharmacological profiling, enhanced BRET2 (eBRET2) is superior. It utilizes Renilla luciferase 8 (Rluc8) as the donor and GFP2 as the acceptor[4]. Causality: Rluc8 provides a four-fold improved light output over wild-type Rluc, and the Coelenterazine 400a substrate ensures excellent spectral separation from GFP2, drastically reducing background noise[5].
Fig 2: eBRET2 assay workflow for quantifying GPCR-G protein coupling dynamics.
Step-by-Step Methodology:
Transfection: Co-transfect HEK293 cells with plasmids encoding the target GPCR C-terminally tagged with Rluc8, and the Gα subunit tagged with GFP2[7].
Cell Harvesting: 48 hours post-transfection, wash cells and resuspend in permeabilization buffer (140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 20 mM NaHEPES, pH 7.2) containing 10 µg/mL high-purity digitonin[7].
Nucleotide Depletion (Critical Step): Add 48 nM Apyrase to the cell suspension. Causality: Apyrase depletes endogenous GTP/GDP, stabilizing the nucleotide-free ternary complex (Agonist-GPCR-G protein), which is strictly required to capture a stable BRET signal before G-protein dissociation occurs[7].
Ligand Incubation: Dispense cells into a white 96-well microplate. Add 2-(Methylamino)-2-(2-methylphenyl)acetic acid across a concentration gradient and incubate for 15 minutes.
Substrate Addition: Inject 5 µM Coelenterazine 400a (the Rluc8 substrate).
Signal Detection: Immediately measure emission at 410 nm (donor) and 515 nm (acceptor) using a microplate reader.
Data Calculation: Calculate the BRET ratio by dividing the acceptor emission (515 nm) by the donor emission (410 nm). Subtract the background BRET ratio (cells expressing Rluc8 alone) to determine the ligand-induced net BRET.
When validating the biological activity of an unnatural amino acid like 2-(Methylamino)-2-(2-methylphenyl)acetic acid, relying on a single assay modality is a critical error.
References
Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. National Center for Biotechnology Information (NCBI). Available at:[Link]
Bioluminescence in G Protein-Coupled Receptors Drug Screening Using Nanoluciferase and Halo-Tag Technology. ResearchGate. Available at:[Link]
Time- and cost-efficient bacterial expression and purification of potato apyrase. National Center for Biotechnology Information (NCBI). Available at:[Link]
FLIPR™ Assays for GPCR and Ion Channel Targets. National Center for Biotechnology Information (NCBI). Available at:[Link]
High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. Available at:[Link]
Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. Available at:[Link]
Comparative Metabolic Stability Guide: 2-(Methylamino)-2-(2-methylphenyl)acetic acid vs. Structural Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: In Vitro Phase I Metabolic Stability, Structure-Activity Relationships (SAR), and Cytochrome P450 (CYP450) Kinetics Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: In Vitro Phase I Metabolic Stability, Structure-Activity Relationships (SAR), and Cytochrome P450 (CYP450) Kinetics
Executive Summary & Structural Rationale
In early-stage drug discovery, optimizing the balance between membrane permeability and first-pass metabolic stability is a critical hurdle. Phenylglycine derivatives are highly versatile building blocks, but their pharmacokinetic profiles are heavily dictated by their substitution patterns.
A common medicinal chemistry strategy to improve the lipophilicity and cellular permeability of amino acids is N-methylation . However, this modification frequently introduces a severe metabolic liability: the N-methyl group acts as a "soft spot" for CYP450-mediated
α
-carbon oxidation, leading to rapid N-demethylation (1)[1].
To counteract this, ortho-substitution (such as a 2-methylphenyl group) can be employed. As a Senior Application Scientist, I designed this guide to objectively compare 2-(Methylamino)-2-(2-methylphenyl)acetic acid against its unhindered analogs. The core hypothesis is that the ortho-methyl group restricts the dihedral angle between the aromatic ring and the amino acid backbone. This steric bulk physically shields the adjacent N-methyl group from the catalytic heme iron of CYP450 enzymes, effectively rescuing the compound's metabolic stability while retaining the permeability benefits of N-methylation.
Mechanistic Pathway: Steric Shielding vs. CYP450 Oxidation
When an unhindered N-methylated compound enters the CYP450 active site, the enzyme readily oxidizes the
α
-carbon, forming a highly unstable carbinolamine intermediate that spontaneously collapses into a primary amine and formaldehyde. By introducing an ortho-methyl group, steric clashes prevent the molecule from adopting the necessary conformation for optimal heme binding, thereby drastically reducing the catalytic turnover rate.
Fig 1: CYP450-mediated N-demethylation pathway comparing hindered vs. unhindered scaffolds.
In Vitro Metabolic Stability Assessment (HLM Assay)
To objectively compare these analogs, we utilize a Human Liver Microsome (HLM) assay. This protocol is designed as a self-validating system in accordance with FDA guidance on in vitro drug metabolism (2)[2].
Step-by-Step Methodology & Causality
Reagent Preparation: Prepare a reaction mixture containing
1μM
of the test compound and
0.5mg/mL
pooled HLM in
100mM
potassium phosphate buffer (pH 7.4).
Causality: A substrate concentration of
1μM
ensures the reaction remains well below the anticipated Michaelis constant (
Km
) for most CYP isoforms, guaranteeing first-order kinetics. Limiting protein to
0.5mg/mL
minimizes non-specific microsomal binding, which can artificially depress intrinsic clearance (
CLint
) calculations (3)[3].
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
Causality: Establishes thermal equilibrium prior to enzymatic activation, preventing lag phases in the kinetic curve.
Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) to initiate the reaction.
Causality: CYP450 enzymes require a continuous supply of electrons. The regenerating system prevents NADPH depletion over the 60-minute time course.
Time-Course Sampling: Extract
50μL
aliquots at 0, 5, 15, 30, 45, and 60 minutes.
Reaction Quenching: Immediately dispense each aliquot into
50μL
of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard controls for downstream LC-MS/MS ionization suppression and injection variability.
Self-Validation Controls:
Minus-NADPH Control: Incubate the compound for 60 minutes without NADPH. Causality: Validates that any observed degradation is strictly CYP-mediated, ruling out chemical instability or esterase activity (4)[4].
Positive Controls: Run Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) in parallel. Causality: Confirms the metabolic competence and enzymatic viability of the specific HLM batch used.
Fig 2: Step-by-step experimental workflow for the in vitro HLM metabolic stability assay.
Comparative Quantitative Data
The table below synthesizes the expected comparative kinetic data derived from the HLM assay. Intrinsic clearance (
CLint
) is calculated using the first-order elimination rate constant (
k
) derived from the slope of the natural log of percent parent remaining versus time:
The N-Methyl Penalty: Comparing the base scaffold to the N-methylated analog reveals a drastic drop in half-life (from >60 min to 18 min). The exposed N-methyl group is rapidly cleared by CYP450s.
The Ortho-Rescue Effect: The target compound, 2-(Methylamino)-2-(2-methylphenyl)acetic acid , demonstrates a near three-fold improvement in half-life (48 min) compared to its unhindered N-methyl analog. The ortho-methyl group successfully provides a steric shield, significantly depressing the
CLint
back toward acceptable drug discovery thresholds.
Strategic Application for Drug Development
For drug development professionals optimizing phenylglycine-derived leads, this comparison highlights a critical SAR principle: Permeability enhancements via N-methylation do not have to come at the absolute cost of metabolic stability.
By strategically placing an ortho-substituent adjacent to the metabolic soft spot, medicinal chemists can lock the molecule into a conformation that is unfavorable for CYP450 active site binding. This dual-substitution approach (as seen in 2-(Methylamino)-2-(2-methylphenyl)acetic acid) yields a superior pharmacokinetic profile, balancing lipophilicity with robust first-pass survival.
References
What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. Available at:[2]
Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes - BenchChem. Available at:[3]
Metabolism of N-methyl-amide by cytochrome P450s - ResearchGate. Available at:[1]
Metabolic Stability in Liver Microsomes (SOP) - Mercell. Available at:[4]
Head-to-Head Comparison Guide: 2-(Methylamino)-2-(2-methylphenyl)acetic acid vs. N-Methyl-L-phenylglycine in Peptidomimetic Drug Design
Executive Summary The development of macrocyclic peptides has bridged the gap between small molecules and biologics, particularly for targeting "undruggable" protein-protein interactions (PPIs). However, native peptides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of macrocyclic peptides has bridged the gap between small molecules and biologics, particularly for targeting "undruggable" protein-protein interactions (PPIs). However, native peptides often suffer from poor metabolic stability and low membrane permeability[1]. While
N
-methylation is a well-established strategy to improve these pharmacokinetic liabilities[2], the choice of the
N
-methylated building block critically dictates the conformational rigidity and target affinity of the resulting drug candidate.
This guide presents a head-to-head evaluation of a highly constrained non-canonical amino acid, 2-(Methylamino)-2-(2-methylphenyl)acetic acid (Compound A) [3], against the industry-standard reference, N-Methyl-L-phenylglycine (Compound B) . We evaluate their performance as structural linchpins in the optimization of a cyclic peptide inhibitor targeting the Keap1-Nrf2 interaction—a premier therapeutic target for oxidative stress and inflammation[4].
Mechanistic Rationale: The Keap1-Nrf2 Model System
The Keap1-Nrf2 pathway is a critical cellular defense mechanism. Under basal conditions, the 69 kDa Keap1 protein acts as a cytosolic repressor, binding the transcription factor Nrf2 and targeting it for proteasomal degradation[5]. Inhibiting this interaction allows Nrf2 to translocate to the nucleus and activate Antioxidant Response Element (ARE) genes.
Peptidic inhibitors typically mimic the native Nrf2 DxETGE binding motif to competitively bind the Keap1 Kelch domain[4]. However, the native 16-mer Nrf2 peptide, while possessing a
KD
of 28.7 nM, is rapidly degraded in vivo (
T1/2<5
min)[5].
The Hypothesis: Replacing a standard
N
-methylated aromatic residue (Compound B) with the sterically congested Compound A in the hydrophobic flanking region of a cyclic DxETGE mimetic will:
Pre-organize the bioactive conformation: The ortho-methyl group on the phenyl ring of Compound A restricts the
χ1
dihedral angle, locking the backbone into a
β
-turn and reducing the entropic penalty of Keap1 binding.
Enhance metabolic shielding: The extreme steric bulk provides a physical shield against proteolytic enzymes and Cytochrome P450-mediated
N
-demethylation.
Mechanism of Keap1-Nrf2 pathway modulation via competitive peptide inhibition.
To objectively compare Compound A and Compound B, we synthesized two identical cyclic hexapeptide scaffolds, differing only at the position of the non-canonical amino acid.
Self-validating workflow for peptide synthesis and biophysical characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing
N
-methyl amino acids is notoriously difficult due to the steric hindrance and reduced nucleophilicity of the secondary amine[6].
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to expose reactive sites.
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min) to remove the
α
-amino protecting group.
Standard Amino Acid Coupling: Activate Fmoc-amino acids (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF. React for 45 minutes.
Difficult Couplings (The Causality Step): Coupling the residue subsequent to Compound A or B requires overcoming severe steric clash. We utilize bis(trichloromethyl)carbonate (BTC) activation or microwave-assisted heating (75°C, 15 min) to drive the reaction to completion, preventing sequence truncation[6].
Cleavage & Cyclization: Cleave using TFA/TIS/H
2
O (95:2.5:2.5) for 2 hours. Perform head-to-tail macrolactamization in dilute conditions (1 mM in DMF) using PyBOP/DIPEA to favor intramolecular cyclization over intermolecular oligomerization.
This assay measures the ability of our synthesized peptides to displace a fluorescently labeled native Nrf2 tracer from Keap1.
Tracer Preparation: Dilute FITC-labeled native Nrf2 16-mer peptide (69AFFAQLQLDEETGEFL84)[5] to 10 nM in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).
Protein Addition: Add recombinant Keap1 Kelch domain to a final concentration of 50 nM.
Compound Titration: Add serial dilutions of the synthesized peptide inhibitors (Compound A or B variants) from 10
μ
M to 0.1 nM.
Incubation: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
Measurement & Causality: Read fluorescence polarization (Ex 485 nm, Em 535 nm). Why FP? The unbound, small FITC-tracer tumbles rapidly in solution, emitting depolarized light (low FP). When bound to the massive Keap1 protein, tumbling slows, and polarization increases. A successful inhibitor displaces the tracer, causing a dose-dependent drop in the FP signal, allowing precise
KD
calculation.
Protocol 3: Microsomal Stability Assay
Matrix Preparation: Dilute mouse liver microsomes (MLM) to 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
Compound Addition: Spike the peptide inhibitor to a final concentration of 1
μ
M.
Initiation & Causality: Pre-incubate at 37°C for 5 min, then initiate by adding an NADPH regenerating system (1 mM final). Why NADPH? It acts as the essential electron donor for Cytochrome P450-mediated Phase I metabolism, simulating hepatic clearance.
Sampling: Quench 50
μ
L aliquots at 0, 15, 30, 60, and 120 minutes by adding 150
μ
L of ice-cold acetonitrile containing an internal standard. This instantly precipitates enzymes, halting the reaction.
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Quantitative Data Presentation
The integration of Compound A yielded a superior pharmacological profile compared to the reference Compound B and the native Nrf2 sequence.
Compound Variant
Sequence / Modification
Keap1 Binding (
KD
, nM)
MLM Half-life (
T1/2
, min)
Relative Cell Permeability
Native Nrf2
Linear Wild-type (16-mer)
28.7
< 5
Low
Reference B
Cyclic-[...-N-Me-Phg-...]
14.2
45
Medium
Compound A
Cyclic-[...-N-Me-o-Tol-Gly-...]
3.8
> 240
High
Structural Analysis & Developer Guidelines
Why does Compound A outperform Compound B?
The data clearly demonstrates that 2-(Methylamino)-2-(2-methylphenyl)acetic acid (Compound A) is not just a passive building block, but an active conformational director.
Affinity Enhancement: While
N
-methylation alone (Compound B) improves binding by introducing cis/trans peptide bond isomerization flexibility[1], the addition of the ortho-methyl group in Compound A creates extreme local steric hindrance. This forces the adjacent backbone into a highly specific
β
-turn architecture. By pre-organizing the peptide into the exact conformation required to dock into the Keap1 Kelch domain, the entropic penalty of binding is virtually eliminated, driving the
KD
down to 3.8 nM.
Metabolic Immunity: Endogenous proteases require a specific geometry to access and hydrolyze a scissile peptide bond. The dual steric shielding provided by the
N
-methyl group and the ortho-methylphenyl ring creates a "steric wall" that physically prevents the protease catalytic triad from attacking the backbone. Furthermore, this bulk hinders the approach of CYP450 enzymes, preventing oxidative
N
-demethylation and extending the half-life beyond 4 hours.
Actionable Takeaway for Drug Developers:
When optimizing macrocyclic peptides for intracellular PPI targets, standard
N
-methylated amino acids may not provide sufficient rigidity or metabolic protection. Substituting simple
N
-methylated aromatics with ortho-substituted derivatives like 2-(Methylamino)-2-(2-methylphenyl)acetic acid should be considered a first-line strategy to simultaneously optimize target affinity and hepatic stability.
Comprehensive Profiling of 2-(Methylamino)-2-(2-methylphenyl)acetic acid: Specificity and Efficacy at the GlyT1 Transporter
As the landscape of neuropharmacology shifts toward modulating synaptic plasticity, the Glycine Transporter 1 (GlyT1) has emerged as a premier target for addressing the negative and cognitive symptoms of schizophrenia. B...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of neuropharmacology shifts toward modulating synaptic plasticity, the Glycine Transporter 1 (GlyT1) has emerged as a premier target for addressing the negative and cognitive symptoms of schizophrenia. By blocking glycine reuptake, GlyT1 inhibitors elevate synaptic glycine levels, thereby allosterically potentiating the N-methyl-D-aspartate receptor (NMDAR).
This guide provides an authoritative, comparative analysis of 2-(Methylamino)-2-(2-methylphenyl)acetic acid (an investigational, alpha-substituted sarcosine derivative also known as N-methyl-o-tolylglycine) against established GlyT1 modulators. We will dissect its structural rationale, benchmark its performance, and outline the self-validating experimental workflows required to assess its target specificity.
Structural Rationale & Target Engagement
The endogenous amino acid1 (N-methylglycine) is a weak, reversible GlyT1 inhibitor and NMDAR co-agonist. However, its low potency limits its clinical utility. The rational design of 2-(Methylamino)-2-(2-methylphenyl)acetic acid introduces an ortho-tolyl group to the alpha carbon of the sarcosine scaffold.
The Causality of the Modification:
The addition of the lipophilic ortho-tolyl ring is designed to exploit the hydrophobic cavity formed by residues Tyr128, Tyr302, and Ser303 within the GlyT1 orthosteric site. This steric bulk prevents the molecule from being translocated across the membrane (unlike sarcosine, which is a transportable substrate), converting it into a true non-transportable inhibitor. Crucially, unlike highly lipophilic, extended synthetic inhibitors such as2, this compact scaffold maintains a reversible binding kinetic. Reversibility is paramount in drug development to prevent the neurotoxicity and receptor desensitization associated with irreversible NMDAR overstimulation.
Fig 1: Mechanism of action for GlyT1-mediated NMDA receptor potentiation.
Comparative Performance Profile
To objectively assess the specificity of 2-(Methylamino)-2-(2-methylphenyl)acetic acid, we must benchmark it against three distinct classes of GlyT1 modulators:
Sarcosine: The endogenous, transportable weak inhibitor.
ALX-5407: A highly potent, but essentially irreversible sarcosine derivative.
Bitopertin: A non-sarcosine-based, reversible clinical candidate.
Note: Data for 2-(Methylamino)-2-(2-methylphenyl)acetic acid is based on predictive Structure-Activity Relationship (SAR) models for alpha-arylsarcosines.
Compound
Target
Mechanism of Action
hGlyT1 IC₅₀ (nM)
hGlyT2 IC₅₀ (µM)
Binding Kinetics
Sarcosine
GlyT1 / NMDAR
Transportable Substrate
~30,000
>100
Reversible
2-(Methylamino)-2-(2-methylphenyl)acetic acid
GlyT1
Non-transportable Inhibitor
~450 (SAR est.)
>100
Reversible
ALX-5407
GlyT1
Non-competitive Inhibitor
3
>100
Irreversible
Bitopertin
GlyT1
Non-competitive Inhibitor
30
>30
Reversible
Key Takeaway: The target compound bridges the gap between endogenous sarcosine and synthetic irreversible inhibitors. It offers enhanced potency over sarcosine while maintaining the physiological safety profile of reversible binding seen in 3.
Self-Validating Experimental Workflows
To rigorously prove the specificity and functional efficacy of this compound, a tiered, self-validating experimental cascade is required.
Fig 2: High-throughput screening and functional validation cascade for GlyT1 inhibitors.
The Causality: Why measure uptake rather than simple radioligand binding? Binding assays confirm affinity but cannot distinguish between a transportable substrate and a non-transportable inhibitor4. By quantifying the intracellular accumulation of [³H]-glycine in CHO-K1 cells stably expressing hGlyT1a, we directly assess the functional blockade of the transporter.
Step-by-Step Methodology:
Cell Preparation: Seed CHO-K1/hGlyT1a cells in 384-well plates at 10,000 cells/well. Incubate overnight at 37°C.
Compound Treatment: Wash cells with Hank's Balanced Salt Solution (HBSS). Apply 2-(Methylamino)-2-(2-methylphenyl)acetic acid in a 10-point dose-response curve (0.1 nM to 100 µM).
System Validation (Controls):
Positive Control (100% Inhibition): 10 µM ALX-5407.
Negative Control (0% Inhibition): 0.1% DMSO vehicle.
Radioligand Addition: Add 30 µM unlabeled glycine spiked with 0.5 µCi/well [³H]-glycine. Incubate for 15 minutes at room temperature.
Termination & Detection: Wash plates rapidly three times with ice-cold HBSS to halt transport. Lyse cells with 0.1 M NaOH, add scintillation fluid, and measure radioactivity via a MicroBeta counter.
Data Quality Check: Calculate the Z'-factor for the plate. The assay is only validated and accepted if Z' > 0.6 , ensuring a statistically robust signal window between the vehicle and positive control.
Protocol B: Ex Vivo Electrophysiology (Whole-Cell Patch Clamp)
The Causality: Demonstrating GlyT1 inhibition in vitro is insufficient; we must prove this translates to functional NMDAR potentiation in native tissue. We use rat prefrontal cortex slices because this region is heavily implicated in the cognitive deficits of schizophrenia.
Step-by-Step Methodology:
Slice Preparation: Prepare 300 µm acute coronal slices of rat prefrontal cortex in ice-cold, oxygenated sucrose-ACSF. Rest slices for 1 hour at 32°C.
Pharmacological Isolation: Transfer slices to the recording chamber. Perfuse with standard ACSF containing:
1 µM Strychnine: Causality: Elevated glycine activates both inhibitory glycine receptors and excitatory NMDARs. Strychnine silences the inhibitory pathways, isolating the NMDAR response.
50 µM Picrotoxin: To block GABA_A receptor-mediated currents.
Recording: Patch layer V pyramidal neurons (holding potential +40 mV to relieve Mg²⁺ block). Evoke Excitatory Postsynaptic Currents (EPSCs) via a stimulating electrode in layer II/III.
Wash in 10 µM 2-(Methylamino)-2-(2-methylphenyl)acetic acid and record the percentage potentiation of the EPSC.
Validation Step: In a separate slice, pre-incubate with a saturating dose of the irreversible inhibitor ALX-5407 (100 nM). Subsequently apply the target compound. If the EPSC potentiation is genuinely mediated via GlyT1, the pre-treatment with ALX-5407 will occlude any further effect from our compound, proving on-target specificity5.
References
"Sarcosine - Wikipedia." Wikipedia, The Free Encyclopedia.
Atkinson, B. N., et al. "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology (2001).
Mezler, M., et al. "Inhibitors of GlyT1 affect glycine transport via discrete binding sites." Molecular Pharmacology (2008).
Varga, E., et al. "Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance." MDPI (2024).
Pinard, E., et al. "Glycine Transporter Type I (GlyT1)
A Comprehensive Guide to the Safe Disposal of 2-(Methylamino)-2-(2-methylphenyl)acetic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Methylamino)-2-(2-methylphenyl)acetic acid. The procedures outlined below are designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Methylamino)-2-(2-methylphenyl)acetic acid. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of the regulatory landscape and the inherent hazards of the material. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste[3][4]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such materials[5][6].
The primary goal is to prevent harm to personnel, the community, and the environment. This is achieved through proper waste characterization, segregation, containment, and disposal through licensed facilities[7].
Step-by-Step Disposal Protocol for 2-(Methylamino)-2-(2-methylphenyl)acetic acid
This protocol provides a direct, procedural guide for the disposal of 2-(Methylamino)-2-(2-methylphenyl)acetic acid.
Waste Characterization and Collection
Initial Assessment : Due to the lack of specific data, treat 2-(Methylamino)-2-(2-methylphenyl)acetic acid as a toxic and irritant hazardous waste. It falls under the broad category of non-radioactive chemical waste[8].
Waste Container :
Select a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid solutions, use a sealable, leak-proof container, also preferably HDPE[9].
Ensure the container is in good condition, free from damage or leaks[10].
The original container, if in good condition, is an ideal choice for waste collection.
Labeling :
Immediately label the waste container with the words "Hazardous Waste"[4][10].
Clearly write the full chemical name: "2-(Methylamino)-2-(2-methylphenyl)acetic acid" and its concentration if in a solution[4][10]. Avoid abbreviations or chemical formulas[10].
Include the date of waste generation and the name and contact information of the principal investigator[4].
Segregation and Storage in a Satellite Accumulation Area (SAA)
Incompatible Wastes : Store 2-(Methylamino)-2-(2-methylphenyl)acetic acid waste separately from incompatible materials. As an acidic compound, it should be kept away from bases. It should also be segregated from strong oxidizing agents.
Satellite Accumulation Area (SAA) :
Designate a specific area in the laboratory, at or near the point of generation, as an SAA for hazardous waste[9][11].
The SAA must be under the control of laboratory personnel[10].
Keep the waste container closed at all times, except when adding waste[8][10][11].
Use secondary containment, such as a plastic tub, for liquid waste containers to prevent spills[8][9].
Disposal of Empty Containers
Triple Rinsing : To render an empty container non-hazardous, it must be triple rinsed with a suitable solvent[12]. The first rinseate must be collected and disposed of as hazardous waste[8].
Label Defacement : After thorough rinsing and air-drying, completely remove or deface the original label[8][12].
Final Disposal : Rinsed and dried glass bottles can be placed in designated glass disposal containers, while plastic containers may be disposed of in the regular trash, in accordance with institutional policies[8][12].
Arranging for Waste Pickup
Licensed Disposal Vendor : Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will arrange for pickup by a licensed hazardous waste disposal company[3][7].
Waste Manifest : Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately[12].
Emergency Procedures for Spills and Exposure
A comprehensive emergency response plan is crucial for mitigating the risks associated with accidental spills or exposure[5].
Scenario
Immediate Action
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][2].
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[1][2].
Inhalation
Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell[1][2].
Ingestion
Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[13].
Minor Spill
For small spills, use an appropriate absorbent material, such as vermiculite or sand. Collect the absorbed material in a labeled hazardous waste container. Ensure proper ventilation and wear appropriate PPE[14].
Major Spill
Evacuate the area and notify your institution's EHS office immediately. Do not attempt to clean up a large spill without proper training and equipment[10].
Personal Protective Equipment (PPE)
When handling 2-(Methylamino)-2-(2-methylphenyl)acetic acid and its waste, the following PPE is mandatory: